Product packaging for Batimastat(Cat. No.:CAS No. 130370-60-4)

Batimastat

Cat. No.: B1663600
CAS No.: 130370-60-4
M. Wt: 477.6 g/mol
InChI Key: XFILPEOLDIKJHX-QYZOEREBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Batimastat is a secondary carboxamide resulting from the formal condensation of the carboxy group of (2S,3R)-5-methyl-3-{[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl}-2-[(thiophen-2-ylsulfanyl)methyl]hexanoic acid with the amino group of hydroxylamine. It a broad-spectrum matrix metalloprotease inhibitor. It has a role as a matrix metalloproteinase inhibitor, an antineoplastic agent and an angiogenesis inhibitor. It is a L-phenylalanine derivative, a member of thiophenes, an organic sulfide, a triamide, a hydroxamic acid and a secondary carboxamide.
This compound is a synthetic hydroxamate with potential antineoplastic activity. this compound binds covalently to the zinc ion in the active site of matrix metalloproteinases (MMPs), thereby inhibiting the action of MMPs, inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source;  a synthetic matrix metalloproteinase inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31N3O4S2 B1663600 Batimastat CAS No. 130370-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)/t17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFILPEOLDIKJHX-QYZOEREBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156497
Record name Batimastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130370-60-4
Record name Batimastat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130370-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batimastat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130370604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batimastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Batimastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130370-60-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BATIMASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK349F52C9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to Batimastat and its Role in the Inhibition of Tumor Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Batimastat (BB-94), a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), and its function in impeding tumor angiogenesis. It details the underlying mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved.

Introduction: Tumor Angiogenesis and the Role of MMPs

Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1] This complex process is driven by a variety of pro-angiogenic factors and involves the proliferation and migration of endothelial cells, which must first breach the basement membrane and navigate the extracellular matrix (ECM).

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are essential for the degradation of the ECM.[1][2] Tumors often exhibit upregulated MMP activity. By breaking down components of the ECM like collagen and laminin, MMPs facilitate endothelial cell invasion and migration. Furthermore, they can release ECM-sequestered growth factors, such as Vascular Endothelial Growth Factor (VEGF), further promoting the angiogenic cascade.[3] Key MMPs implicated in angiogenesis include the gelatinases (MMP-2 and MMP-9) and collagenases (MMP-1).[1][4]

This compound (BB-94): A Potent MMP Inhibitor

This compound is a synthetic, low-molecular-weight hydroxamate-based compound that acts as a potent, broad-spectrum inhibitor of MMPs.[1][4] It functions as a competitive, reversible inhibitor by chelating the zinc ion within the active site of MMPs, thereby blocking their proteolytic activity.[1][5] This action prevents the degradation of the ECM, forming the basis of this compound's anti-angiogenic and anti-metastatic properties.[4][5]

Mechanism of Anti-Angiogenic Action

This compound's primary mechanism for inhibiting tumor angiogenesis is not through direct cytotoxicity to cancer or endothelial cells, but by disrupting the fundamental process of endothelial cell invasion required for neovascularization.[6][7] The key steps are outlined below.

  • Inhibition of ECM Degradation : this compound binds to various MMPs, preventing the breakdown of the basement membrane and surrounding ECM. This creates a physical barrier that endothelial cells cannot penetrate.

  • Inhibition of Endothelial Cell Migration and Invasion : By preventing ECM degradation, this compound directly inhibits the ability of endothelial cells to migrate from existing vessels and invade the tumor stroma, a crucial step for forming new capillaries.[6]

  • Inhibition of Tube Formation : Studies have shown that this compound and other MMP inhibitors can selectively inhibit the tubular morphogenesis of endothelial cells in vitro.[8]

  • Reduction of Tumor Vascularity : In vivo studies demonstrate that treatment with this compound leads to a significantly reduced percentage of vascular volume within tumors, confirming its anti-angiogenic effect.[9]

The following diagram illustrates the central role of MMPs in angiogenesis and the inhibitory action of this compound.

Caption: Mechanism of this compound in inhibiting MMP-mediated angiogenesis.

Quantitative Efficacy Data

This compound has demonstrated potent inhibitory activity against several key MMPs and significant anti-tumor and anti-angiogenic effects in various preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound against MMPs
MMP TargetIC50 (nM)Reference
MMP-1 (Collagenase-1)3[4]
MMP-2 (Gelatinase-A)4[4]
MMP-9 (Gelatinase-B)4[4]
MMP-7 (Matrilysin)6[4]
MMP-3 (Stromelysin-1)20[4]
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of this compound
Tumor ModelAnimal ModelThis compound DoseKey FindingsReference
B16F1 MelanomaMice50 mg/kg i.p. daily54% reduction in tumor volume; significant reduction in vascular volume within metastases.[9]
Murine Hemangioma (eEnd.1 cells)Nude Mice30 mg/kg dailyInhibition of tumor growth; reduced size of blood-filled spaces.[6]
Lewis Lung Carcinoma (3LL)C57BL/6 Micei.p. injection25% inhibition of mean tumor volume; 26% inhibition of mean lung metastasis number.[10]
Human Breast Cancer (MDA-MB-435)Athymic Nude Mice30 mg/kg i.p. dailySignificantly inhibited local-regional tumor regrowth; reduced incidence, number, and volume of lung metastases.[7]

Key Experimental Protocols

The anti-angiogenic properties of this compound have been validated through several key in vitro and in vivo experiments.

In Vitro Endothelial Cell Invasion Assay

This assay measures the ability of endothelial cells to invade through a basement membrane equivalent in response to a chemoattractant, and the inhibitory effect of compounds like this compound.

Methodology:

  • Chamber Preparation: Use transwell inserts (e.g., 8 µm pore size) and coat the upper surface with a thin layer of Matrigel, a reconstituted basement membrane extract. Allow the Matrigel to polymerize at 37°C.[6]

  • Cell Seeding: Culture endothelial cells (e.g., HUVECs) to sub-confluency. Resuspend the cells in a serum-free medium.

  • Treatment: Pre-incubate the endothelial cells with various concentrations of this compound or vehicle control.

  • Assay Setup: Add the treated cell suspension to the upper chamber of the Matrigel-coated inserts. Add a chemoattractant (e.g., VEGF or serum-containing medium) to the lower chamber.

  • Incubation: Incubate the plates for a period of 12-24 hours at 37°C to allow for cell invasion.

  • Quantification: After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane (e.g., with Crystal Violet). Count the number of stained cells in several microscopic fields to quantify invasion.

In Vivo Tumor Xenograft Model

This protocol assesses the effect of this compound on tumor growth, metastasis, and tumor-associated angiogenesis in a living organism.

Methodology:

  • Cell Culture: Culture a human tumor cell line (e.g., MDA-MB-435 breast cancer cells) under standard conditions.[7]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice) to prevent rejection of the human tumor cells.[7]

  • Tumor Implantation: Inject a suspension of tumor cells (e.g., 1-2 x 10^6 cells) subcutaneously or into an orthotopic site (e.g., mammary fat pad) of each mouse.[7]

  • Tumor Growth and Treatment: Allow tumors to grow to a palpable size. Once tumors are established, begin treatment with this compound (e.g., 30 mg/kg daily via intraperitoneal injection) or a vehicle control.[7] In some models, treatment begins after the primary tumor is resected to evaluate the effect on regrowth and metastasis.[7]

  • Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume. Monitor animal weight and general health.

  • Endpoint Analysis: At the end of the study, euthanize the animals. Excise the tumors and weigh them. Harvest organs like the lungs to quantify metastatic nodules.[7][10]

  • Immunohistochemistry: Process a portion of the tumor tissue for immunohistochemical analysis using an endothelial cell marker (e.g., anti-CD31 antibody) to assess microvessel density, providing a direct measure of angiogenesis.[7]

The following diagram provides a visual workflow for the in vivo xenograft model.

G cluster_0 Phase 1: Tumor Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis start A 1. Culture Tumor Cells (e.g., MDA-MB-435) start->A B 2. Implant Cells into Immunocompromised Mice A->B C 3. Monitor Primary Tumor Growth B->C D 4. Randomize Mice into Treatment Groups C->D E 5. Administer Daily This compound (i.p.) or Vehicle Control D->E F 6. Continue Monitoring Tumor Volume & Health E->F G 7. Excise Tumor & Harvest Organs F->G H 8. Analyze Tumor Weight, Metastasis & Microvessel Density G->H end H->end

Caption: Experimental workflow for an in vivo tumor xenograft study.

Conclusion and Future Perspectives

This compound effectively inhibits tumor angiogenesis by acting as a potent, broad-spectrum inhibitor of matrix metalloproteinases. Its mechanism is centered on preventing the degradation of the extracellular matrix, which is a prerequisite for the migration and invasion of endothelial cells. Preclinical data robustly support its anti-angiogenic, anti-tumor, and anti-metastatic efficacy. While early clinical development of this compound was hampered by poor solubility and bioavailability,[11][12] its success in preclinical models paved the way for the development of orally available MMP inhibitors. The principles demonstrated by this compound continue to inform the development of anti-angiogenic and anti-metastatic therapies, highlighting the critical role of the tumor microenvironment and ECM remodeling as therapeutic targets.

References

Batimastat: A Technical Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batimastat (BB-94) is a potent, synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling.[1][2] Due to their significant role in pathological processes such as tumor invasion, metastasis, and angiogenesis, MMPs have been a key target for therapeutic intervention.[3][4] this compound, one of the first MMP inhibitors to enter clinical trials, serves as a foundational tool for research in cancer biology, inflammation, and other diseases characterized by aberrant ECM degradation.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory profile, effects on cellular signaling pathways, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a low-molecular-weight, collagen peptidomimetic inhibitor.[7][8] Its structure features a hydroxamate moiety, which is key to its inhibitory activity, and a peptidic backbone that mimics the collagen substrate of MMPs.[6][9] Developed by British Biotech, this compound demonstrated significant anti-neoplastic, anti-angiogenic, and anti-metastatic activity in various preclinical tumor models.[2][10] While its clinical development was halted due to poor oral bioavailability and side effects associated with its intraperitoneal administration, it remains an invaluable compound for in vitro and in vivo research.[3][5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Synonyms BB-94, BB94[2][9]
CAS Number 130370-60-4[11]
Molecular Formula C23H31N3O4S2[11]
Molecular Weight 477.64 g/mol [2][11]
Appearance White solid powder[2]
Purity ≥98% (HPLC)[11]
Solubility Soluble in DMSO (e.g., up to 100 mM); insoluble in water and ethanol.[9][11][12]
Storage Store at -20°C, protected from light and air.[11]

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of MMPs.[6] The core of its mechanism lies in the hydroxamate group (-CONHOH), which acts as a powerful chelating agent for the zinc (Zn2+) ion located within the catalytic domain of MMPs.[2][3][9] This binding action physically blocks the active site, preventing the enzyme from cleaving its natural ECM substrates, such as collagen, gelatin, and fibronectin.[1][6] By inhibiting this enzymatic activity, this compound effectively halts the degradation of the ECM, a critical step in cell migration, invasion, and the formation of new blood vessels (angiogenesis).[3][13]

Caption: this compound's mechanism of action via chelation of the catalytic zinc ion in the MMP active site.

Quantitative Inhibitory Profile

This compound is characterized as a broad-spectrum inhibitor due to its potent activity against a wide range of MMP subtypes.[11][12] Its inhibitory concentration (IC50) values are typically in the low nanomolar range, demonstrating high affinity for these enzymes.

Table 2: In Vitro Inhibitory Activity of this compound (IC50 Values)

MMP SubtypeIC50 (nM)Reference(s)
MMP-1 (Collagenase-1)3[10][11][12]
MMP-2 (Gelatinase-A)4[10][11][12]
MMP-3 (Stromelysin-1)20[10][11][12]
MMP-7 (Matrilysin)6[10][11][12]
MMP-8 (Collagenase-2)10[10]
MMP-9 (Gelatinase-B)4[10][11][12]
MMP-13 (Collagenase-3)1-5 (range)[14]
MMP-14 (MT1-MMP)1-5 (range)[14]
ADAM17 (TACE)14.9[12][14]

Note: IC50 values can vary slightly between different assay conditions and sources.

Key Signaling Pathways Modulated by this compound

MMPs are not merely degradative enzymes; they are critical signaling regulators that influence cell behavior by processing growth factors, cytokines, and cell surface receptors.[8][15] By inhibiting MMPs, this compound indirectly interferes with multiple downstream signaling pathways implicated in cancer progression and inflammation.

For instance, MMPs can cleave and release membrane-bound growth factors like TGF-β and VEGF, which then activate pathways such as MAPK/ERK and PI3K/Akt.[7][8] These pathways are central to promoting cell proliferation, survival, and migration. This compound's inhibition of MMPs can therefore lead to the suppression of these pro-tumorigenic signals.[7] Studies have shown that this compound can suppress the activation of MAP kinases (ERK1/2, p38) and reduce the activation of transcription factors like AP-1.[6][7]

G ECM Extracellular Matrix (ECM) Invasion Invasion & Migration ECM->Invasion Barrier Breakdown ProGF Pro-Growth Factors (e.g., pro-TGF-β) GF Active Growth Factor Receptor Cell Surface Receptor (e.g., EGFR, VEGFR) MAPK MAPK/ERK Pathway Receptor->MAPK PI3K PI3K/Akt Pathway Receptor->PI3K MMP MMPs (e.g., MMP-2, MMP-9) MMP->ECM Degradation MMP->ProGF Cleavage & Activation This compound This compound This compound->MMP Inhibition GF->Receptor Binding Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation

Caption: this compound inhibits MMPs, preventing ECM degradation and the release of growth factors that drive pro-tumorigenic signaling pathways.

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method to determine the IC50 of this compound against a specific MMP using a quenched fluorescent substrate.

Materials:

  • Recombinant active human MMP enzyme (e.g., MMP-2, MMP-9)

  • MMP assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.

  • Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in cold assay buffer.

  • Incubation: To each well of the 96-well plate, add 50 µL of the diluted this compound or control solution. Add 25 µL of the diluted MMP enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions. Add 25 µL of the substrate solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the fluorescence vs. time curve. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control * 100] against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Invasion Assay (Boyden Chamber)

This assay measures the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix.

Materials:

  • Invasive cancer cell line (e.g., HT-1080, MDA-MB-231)

  • Boyden chamber inserts with 8 µm pore size polycarbonate membranes

  • Basement membrane extract (e.g., Matrigel)

  • Cell culture medium (serum-free and serum-containing)

  • This compound

  • Cotton swabs, fixing and staining reagents (e.g., Diff-Quik)

Procedure:

  • Coat Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and add a thin layer to the top of each Boyden chamber insert. Allow it to solidify at 37°C for at least 1 hour.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound (e.g., 10 nM to 1 µM) or a vehicle control.

  • Assay Setup: Place the coated inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-48 hours, depending on the cell line's invasive potential.

  • Staining and Counting: After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix the invading cells on the bottom surface of the membrane with methanol and stain them.

  • Quantification: Count the number of stained, invaded cells in several microscopic fields for each insert. Calculate the average number of invaded cells per field and compare the this compound-treated groups to the control group.

G cluster_workflow MMP Inhibitor Screening Workflow stage1 Step 1: In Vitro Enzyme Assay stage2 Step 2: Cell-Based Assays (Invasion, Migration, Proliferation) stage1->stage2 Confirm Cellular Activity desc1 Determine IC50 against purified MMPs stage3 Step 3: In Vivo Animal Models stage2->stage3 Evaluate Efficacy & Toxicity desc2 Test effects on cancer cell behavior stage4 Step 4: Clinical Trials stage3->stage4 Assess Human Safety & Efficacy desc3 Measure tumor growth & metastasis in xenografts desc4 Phase I, II, III studies in patients

Caption: A typical experimental workflow for the evaluation of MMP inhibitors like this compound.

Summary of Preclinical and Clinical Findings

In Vitro:

  • Demonstrates potent anti-proliferative, anti-invasive, and anti-metastatic activity in a wide range of human cancer cell lines.[11]

  • Induces apoptosis and cell cycle arrest in hematological tumor models.[7][16]

  • Inhibition of MMP activity can indirectly affect MMP expression levels and interfere with MAPK and PI3K signaling pathways.[7][8]

In Vivo:

  • Effectively blocks the growth of human ovarian carcinoma xenografts and murine melanoma metastasis in animal models.[10]

  • Delays primary tumor growth in orthotopic models of human breast cancer without significant cytotoxicity.[10]

  • In non-cancer models, chronic administration of this compound was shown to reduce muscle pathology and improve function in a mouse model of Duchenne muscular dystrophy.[6]

Clinical Trials:

  • This compound was the first synthetic MMP inhibitor to be evaluated in clinical trials for cancer treatment.[5][6]

  • Phase I and II trials showed that intraperitoneally administered this compound was well-absorbed and could control the accumulation of malignant ascites in about half of evaluable patients.[17]

  • The drug did not advance to market primarily because of its poor solubility and lack of oral bioavailability, requiring direct intraperitoneal injection which could cause peritonitis.[3][5] These limitations led to the development of orally available analogs like Marimastat.[6]

Conclusion

This compound is a seminal molecule in the study of matrix metalloproteinase inhibition. Its characterization provided foundational proof-of-concept for MMPs as valid therapeutic targets in oncology and other diseases. While its own clinical path was cut short by formulation and delivery challenges, the wealth of preclinical data generated with this compound continues to inform current drug development efforts. For researchers, it remains a highly effective, reliable, and well-characterized tool for dissecting the complex roles of MMPs in both physiological and pathological processes.

References

Early clinical trials and development of Batimastat

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Clinical Development of Batimastat (BB-94)

Introduction

This compound (BB-94) holds a significant place in the history of oncology drug development as the first synthetic, broad-spectrum matrix metalloproteinase inhibitor (MMPI) to advance into clinical trials. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for remodeling the extracellular matrix (ECM). In the context of cancer, MMPs are overexpressed by tumor and stromal cells, playing a pivotal role in tumor invasion, angiogenesis, and metastasis.[1] The development of this compound by British Biotech in the early 1990s was fueled by robust preclinical evidence suggesting that inhibiting MMPs could be a powerful anti-cancer strategy. This guide provides a detailed overview of the preclinical data and early-phase clinical trials that defined the initial development trajectory of this compound.

Mechanism of Action

This compound is a low-molecular-weight, peptidomimetic compound containing a hydroxamate group (-CONHOH). This functional group is critical to its mechanism, as it acts as a potent chelator of the Zn²⁺ ion located within the catalytic domain of MMPs.[1][2] By binding competitively and reversibly to this zinc ion, this compound effectively blocks the enzyme's proteolytic activity, preventing the degradation of ECM components like collagen.[2][3] As a broad-spectrum inhibitor, it targets multiple MMP family members.

In Vitro Inhibitory Activity

The potency of this compound was established through in vitro enzyme assays, which determined its half-maximal inhibitory concentration (IC₅₀) against various MMPs. These data highlight its sub-nanomolar to low nanomolar potency against key MMPs involved in cancer progression.

Table 1: In Vitro Inhibitory Profile of this compound (IC₅₀ Values)

Matrix Metalloproteinase (MMP) IC₅₀ (nM) Reference(s)
MMP-1 (Collagenase-1) 3 [4]
MMP-2 (Gelatinase-A) 4 [4]
MMP-3 (Stromelysin-1) 20 [4]
MMP-7 (Matrilysin) 6 [4]
MMP-8 (Collagenase-2) 10 [4]

| MMP-9 (Gelatinase-B) | 4 |[4] |

G cluster_MMP MMP Active Site cluster_this compound Inhibition cluster_Result Outcome MMP MMP Enzyme Zinc Catalytic Zn²⁺ Ion MMP->Zinc Substrate ECM Substrate (e.g., Collagen) Zinc->Substrate Cleavage Blocked Inhibition of ECM Degradation Zinc->Blocked Blocked This compound This compound (BB-94) Hydroxamate Hydroxamate Group This compound->Hydroxamate contains Hydroxamate->Zinc

Caption: this compound's mechanism of action via zinc chelation.

Preclinical Development and Experimental Protocols

This compound demonstrated significant anti-neoplastic and anti-angiogenic activity across various preclinical tumor models.[4] A key challenge identified early on was its poor water solubility and low oral bioavailability, which necessitated direct administration into body cavities (intraperitoneal or intrapleural) in most studies.

Key Preclinical Findings
  • Ovarian Cancer Xenografts: In mice with human ovarian tumor xenografts, intraperitoneal (i.p.) administration of this compound retarded the accumulation of malignant ascites and increased survival.[1]

  • Breast Cancer Models: In an orthotopic model of human breast cancer, this compound delayed primary tumor growth.[4] In a separate study, adjuvant therapy with this compound after primary tumor resection significantly inhibited local-regional regrowth and reduced the incidence and volume of lung metastases.

  • Dystrophic Muscle Models: In mdx mice, a model for Duchenne muscular dystrophy, chronic this compound administration reduced muscle necrosis, inflammation, and fibrosis, and improved muscle function, highlighting its effects beyond cancer.[3]

Experimental Protocol: In Vivo Murine Xenograft Model

This protocol is representative of those used to evaluate this compound's efficacy in preclinical cancer models.[3]

  • Animal Model: Athymic nude mice or other immunocompromised strains suitable for xenografts.

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-435 breast cancer) are implanted subcutaneously or orthotopically into the mammary fat pad.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomized into a control group and a treatment group.

  • Drug Preparation: this compound (BB-94) is prepared as a suspension, typically in phosphate-buffered saline (PBS) containing a surfactant like 0.01% Tween 80 to aid dispersion.

  • Administration: Mice in the treatment group receive intraperitoneal (i.p.) injections of this compound at a specified dose (e.g., 30-50 mg/kg) on a defined schedule (e.g., three times a week). The control group receives injections of the vehicle alone.

  • Monitoring and Endpoints:

    • Primary tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and general health are monitored.

    • At the end of the study, animals are euthanized, and primary tumors and organs (e.g., lungs) are harvested to assess for metastases.

  • Data Analysis: Statistical analysis is performed to compare tumor growth rates and metastatic burden between the treated and control groups.

Experimental Protocol: Gelatin Zymography

Gelatin zymography was a key in vitro method used to assess the activity of MMP-2 and MMP-9 (gelatinases) in conditioned media from cell cultures or in tissue extracts.[5][6]

  • Sample Preparation: Conditioned media from cancer cell cultures (grown in serum-free media to avoid interference from serum proteases) is collected and centrifuged to remove cellular debris. Protein concentration is normalized across all samples.

  • Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL). Electrophoresis is carried out under non-denaturing conditions (no boiling or reducing agents) to preserve the enzymes' catalytic activity.

  • Enzyme Renaturation: After electrophoresis, the gel is washed with a buffer containing a non-ionic detergent (e.g., 2.5% Triton X-100) to remove SDS, which allows the MMPs to renature.[7]

  • Incubation: The gel is incubated overnight (16-48 hours) at 37°C in a developing buffer containing the necessary cofactors for MMP activity (Ca²⁺ and Zn²⁺).[7][8]

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas where the gelatin has been digested by MMPs will not stain, appearing as clear bands against a dark blue background. The molecular weight of the active enzyme can be determined by comparison to protein standards.

Early Clinical Trial Development

The clinical development of this compound focused on patients with advanced cancers, particularly those with malignant effusions where local-regional administration was feasible.

Table 2: Summary of Early Phase Clinical Trials of this compound

Trial Phase Patient Population N Administration Route & Dose Key Pharmacokinetic Findings Key Efficacy/Response Findings Common Toxicities Reference
Phase I Advanced Cancer - Intraperitoneal (i.p.) up to 1350 mg/m² Poor systemic absorption. Not primarily an efficacy study. No major toxicities reported at high doses. [1]
Phase I/II Malignant Ascites (Gastrointestinal Cancers) - Intraperitoneal (i.p.) Well absorbed via i.p. route. Response to treatment seen in ~50% of evaluable patients. Few side-effects reported. [9][10]

| Phase I | Malignant Pleural Effusions | 18 | Intrapleural, single doses (15-300 mg/m²) | Detectable in plasma after 1h; peak levels (20-200 ng/ml) at 4h to 1 week. Persisted in plasma up to 12 weeks. | 7 of 16 patients (44%) required no further pleural aspiration. Improved dyspnea scores. | Low-grade fever (33%), Reversible elevation of liver enzymes (44%). |[11] |

These early trials established that while this compound had an acceptable safety profile when administered locally, its clinical utility was hampered by its formulation and the need for invasive administration.

G start Preclinical Efficacy Models (In Vivo / In Vitro) phase1_ascites Phase I Trial: Malignant Ascites start->phase1_ascites Clinical Translation phase1_pleural Phase I Trial: Malignant Pleural Effusions start->phase1_pleural Clinical Translation assessment Assess Safety, Toxicity & PK phase1_ascites->assessment phase1_pleural->assessment phase1_2 Phase I/II Trial: Malignant Ascites response Evaluate Preliminary Efficacy phase1_2->response dose Dose Escalation assessment->dose dose->phase1_2 outcome Challenges Identified: - Poor Oral Bioavailability - Local Administration Required - Musculoskeletal Toxicity response->outcome Key Findings next_gen Informed Development of Next-Generation MMPIs (e.g., Marimastat) outcome->next_gen

Caption: Logical workflow of this compound's early clinical development.

Associated Signaling Pathways

MMPs are downstream effectors of complex signaling cascades that promote tumorigenesis. This compound's inhibition of MMPs can interfere with the consequences of these pathways' activation. Key pathways include:

  • MAPK Pathway (ERK1/2, p38, JNK): Mitogen-Activated Protein Kinase pathways are frequently activated in cancer by growth factors and cytokines. They upregulate the transcription of MMPs via transcription factors like AP-1. Some studies suggest this compound can, in turn, influence MAPK signaling, for example by reducing the activation of ERK1/2.[2]

  • PI3K/AKT Pathway: This is a crucial survival pathway for cancer cells. Its activation can also lead to increased MMP expression. The interplay is complex, as this compound has been shown to decrease AKT pathway signaling in some cell lines, contributing to apoptosis.[2]

G cluster_pathways Intracellular Signaling Cascades GF Growth Factors (e.g., EGF, TGF-β) GFR Receptors GF->GFR Cytokines Pro-inflammatory Cytokines (e.g., IL-1) Cytokines->GFR MAPK MAPK Pathway (ERK, p38, JNK) GFR->MAPK PI3K PI3K / AKT Pathway GFR->PI3K NFkB NF-κB Pathway GFR->NFkB AP1 AP-1 MAPK->AP1 NFkB_TF NF-κB NFkB->NFkB_TF MMP_Gene MMP Gene Transcription AP1->MMP_Gene NFkB_TF->MMP_Gene MMP_Protein MMP Protein (e.g., MMP-2, MMP-9) MMP_Gene->MMP_Protein ECM_Deg ECM Degradation, Invasion, Angiogenesis MMP_Protein->ECM_Deg This compound This compound (BB-94) This compound->MMP_Protein Inhibition

Caption: Signaling pathways regulating MMPs, the target of this compound.

Conclusion

The early development of this compound was a landmark in cancer therapy research, validating MMPs as a viable therapeutic target. Preclinical studies consistently demonstrated its potent anti-tumor and anti-metastatic effects. However, the transition to clinical trials highlighted significant challenges, primarily its poor solubility and bioavailability, which limited its administration to local-regional routes and ultimately constrained its broader development. The toxicities observed in later trials, such as musculoskeletal pain, also revealed the complexities of broad-spectrum MMP inhibition. Despite not reaching the market, the this compound program provided invaluable lessons that guided the design of second-generation, orally available MMPIs and underscored the need for greater inhibitor specificity to improve the therapeutic window.

References

Batimastat: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batimastat (BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2][3] Its ability to modulate MMP activity has positioned it as a significant tool in cancer research, particularly in studies related to tumor invasion, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, with a focus on its interaction with key signaling pathways.

Chemical Structure and Properties

This compound is a synthetic peptidomimetic hydroxamate-based compound.[2] Its chemical structure is designed to mimic the collagenous substrate of MMPs, allowing it to bind to the active site of these enzymes with high affinity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (2R,3S)-N4-hydroxy-N1-[(1S)-2-(methylamino)-2-oxo-1-(phenylmethyl)ethyl]-2-(2-methylpropyl)-3-[(2-thienylthio)methyl]-butanediamide[4]
Molecular Formula C23H31N3O4S2[4]
Molecular Weight 477.64 g/mol [4]
CAS Number 130370-60-4[4]
SMILES CC(C)C--INVALID-LINK--C(=O)NO">C@HC(=O)N--INVALID-LINK--C(=O)NC[5]
Solubility Soluble in DMSO[2]
Formulation Crystalline solid[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the careful construction of its complex stereochemistry. The definitive synthesis is detailed in "The Organic Chemistry of Drug Synthesis, Volume 6" by Dan Lednicer.[4] While the detailed experimental protocols from this source are not publicly available, a representative synthetic scheme can be outlined based on established principles of peptide and hydroxamate synthesis.

The synthesis would logically proceed through the coupling of key fragments: a protected succinate derivative, L-phenylalanine methylamide, and a thiophene-containing side chain, followed by the introduction of the hydroxamic acid moiety.

Experimental Protocol: Representative Synthesis of this compound

Disclaimer: The following is a generalized protocol based on known organic synthesis principles. The precise reagents, reaction conditions, and purification methods are detailed in the cited reference.

Step 1: Synthesis of the Succinate Core: This would likely involve the asymmetric synthesis of a protected (2R,3S)-2-isobutyl-3-((thiophen-2-ylthio)methyl)succinic acid derivative. This could be achieved through various methods, including chiral auxiliary-guided alkylation or asymmetric hydrogenation.

Step 2: Coupling with Phenylalanine Derivative: The protected succinate core would then be coupled with (S)-N-methyl-2-amino-3-phenylpropanamide using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

Step 3: Deprotection and Hydroxamate Formation: Following the coupling reaction, the protecting groups on the carboxylic acid would be removed. The free carboxylic acid would then be converted to the corresponding hydroxamic acid by reaction with hydroxylamine, often in the presence of a coupling agent to facilitate the reaction.

Step 4: Purification: The final product, this compound, would be purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity.

Quantitative Data:

Mechanism of Action and Signaling Pathways

This compound functions as a competitive, reversible inhibitor of a broad range of MMPs.[6] The hydroxamate group in this compound chelates the zinc ion at the catalytic center of the MMPs, effectively blocking their enzymatic activity.[2] This inhibition prevents the degradation of ECM components, thereby interfering with processes such as cell migration, invasion, and angiogenesis, which are critical for tumor progression.[7]

This compound has been shown to inhibit several MMPs with high potency.[2][3]

Table 2: Inhibitory Activity of this compound against various MMPs

MMP TargetIC50 (nM)Reference
MMP-1 (Interstitial collagenase)3[3]
MMP-2 (Gelatinase A)4[3]
MMP-3 (Stromelysin 1)20[3]
MMP-7 (Matrilysin)6[3]
MMP-9 (Gelatinase B)4[3]

The inhibition of MMPs by this compound has downstream effects on several key signaling pathways involved in cancer progression. One of the well-established pathways affected is the MAPK/ERK pathway . MMPs can influence this pathway by cleaving and activating growth factor receptors or by releasing growth factors sequestered in the ECM. By inhibiting MMPs, this compound can attenuate the activation of the MAPK/ERK cascade, which is known to promote cell proliferation, survival, and differentiation.

Batimastat_MMP_Signaling cluster_0 This compound Inhibition cluster_1 Cellular Signaling Cascade This compound This compound MMPs MMPs (e.g., MMP-2, MMP-9) This compound->MMPs Inhibits GrowthFactors Growth Factors (e.g., VEGF, FGF) MMPs->GrowthFactors Releases Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor Activates RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors Activates CellularResponse Cellular Responses (Proliferation, Invasion, Angiogenesis) TranscriptionFactors->CellularResponse Promotes

Caption: this compound inhibits MMPs, thereby reducing the release of growth factors and subsequent activation of the MAPK/ERK signaling pathway, leading to decreased cancer cell proliferation, invasion, and angiogenesis.

Experimental Workflow for Assessing this compound's Effect on MMP Activity

A common method to assess the inhibitory effect of this compound on MMP activity is through zymography.

Zymography_Workflow cluster_workflow Zymography Protocol start Start: Treat cells with this compound collect_media Collect conditioned media containing secreted MMPs start->collect_media sds_page Run non-reducing SDS-PAGE with gelatin collect_media->sds_page incubate Incubate gel in renaturing buffer sds_page->incubate develop Incubate gel in developing buffer incubate->develop stain Stain with Coomassie Blue develop->stain destain Destain gel stain->destain analyze Analyze clear bands (zones of gelatinolysis) destain->analyze end End: Quantify MMP inhibition analyze->end

References

Batimastat's In Vitro Anti-Cancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-cancer activities of Batimastat (BB-94), a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor. This document details the compound's inhibitory profile, its effects on various cancer cell lines, and the underlying molecular mechanisms of action. Experimental protocols for key assays are provided, along with visualizations of cellular signaling pathways modulated by this compound.

Quantitative Analysis of this compound's Anti-Cancer Activity

This compound has demonstrated significant efficacy against a range of cancer cell types in in vitro settings. Its primary mechanism of action is the inhibition of matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling, which is a key process in tumor invasion and metastasis.[1][2]

Table 1: Inhibitory Activity of this compound against Matrix Metalloproteinases (MMPs)
MMP TargetIC50 (nM)Reference
MMP-1 (Collagenase-1)3[2][3][4][5][6]
MMP-2 (Gelatinase-A)4[2][3][4][5][6]
MMP-3 (Stromelysin-1)20[2][3][4][5][6]
MMP-7 (Matrilysin)6[2][3][4][5][6]
MMP-8 (Collagenase-2)10[3]
MMP-9 (Gelatinase-B)4[2][3][4][5][6]
Table 2: Cytotoxic and Cytostatic Effects of this compound on Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (µM)Time Point (h)Reference
NB-4Acute Promyelocytic LeukemiaCell Viability7.9 ± 1.648[1]
HL-60Acute Promyelocytic LeukemiaCell Viability9.8 ± 3.948[1]
F36-PMyelodysplastic SyndromeCell Viability12.1 ± 1.248[1]
H929Multiple MyelomaCell Viability18.0 ± 1.648[1]
Karpas299Anaplastic Large Cell LymphomaCD30 Shedding0.23Not Specified[3]

Key In Vitro Experimental Protocols

Detailed methodologies for assessing this compound's anti-cancer effects are outlined below.

Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol determines the number of viable cells in a cell suspension based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, while dead cells do not.[3]

Materials:

  • Cancer cell lines (e.g., HL-60, NB-4, F36-P, H929)

  • Complete cell culture medium

  • This compound (BB-94)

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

Procedure:

  • Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • Following treatment, detach the cells using trypsin (for adherent cells) or by gentle scraping.

  • Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.

Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound as described in the cell viability protocol.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

MMP Activity Assessment using Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants.[1][7]

Materials:

  • Conditioned media from treated and untreated cells

  • Polyacrylamide gels containing gelatin (0.1%)

  • Tris-Glycine SDS sample buffer (non-reducing)

  • Tris-Glycine SDS running buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (containing Tris-HCl, CaCl2, ZnCl2)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., methanol, acetic acid, water)

Procedure:

  • Collect conditioned media from cell cultures treated with this compound.

  • Determine the protein concentration of each sample.

  • Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto a gelatin-containing polyacrylamide gel.

  • Perform electrophoresis under non-reducing conditions.

  • After electrophoresis, wash the gel in renaturing buffer for 30 minutes at room temperature to remove SDS and allow MMPs to renature.

  • Incubate the gel in developing buffer overnight at 37°C.

  • Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.

  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

Signaling Pathways and Experimental Workflows

This compound's anti-cancer effects are mediated through the modulation of key cellular signaling pathways.

This compound's Impact on MAPK and PI3K/Akt Signaling

In vitro studies have shown that this compound can interfere with the MAPK/ERK and PI3K/Akt signaling pathways, which are critical for cell proliferation, survival, and apoptosis.[3] In some hematological cancer cell lines, this compound treatment leads to an increase in the phosphorylation of ERK1/2, which can, in some contexts, promote apoptosis.[3] Conversely, it can also lead to a decrease in the phosphorylation of Akt, a key survival protein.[3]

Batimastat_Signaling_Pathway This compound This compound MMPs MMPs This compound->MMPs Inhibition Akt Akt This compound->Akt Inhibits (in some cells) ERK ERK This compound->ERK Activates (in some cells) GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K RAS RAS GrowthFactorReceptor->RAS PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Can Promote

Caption: this compound's modulation of the PI3K/Akt and MAPK/ERK pathways.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for investigating the in vitro anti-cancer effects of this compound.

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation CellCulture 1. Seed Cancer Cells Treatment 2. Treat with this compound (Dose-Response & Time-Course) CellCulture->Treatment Viability 3a. Cell Viability Assay (Trypan Blue) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis MMP_Activity 3c. MMP Activity Assay (Gelatin Zymography) Treatment->MMP_Activity DataAnalysis 4. Quantitative Analysis (IC50, % Apoptosis, etc.) Viability->DataAnalysis Apoptosis->DataAnalysis MMP_Activity->DataAnalysis PathwayAnalysis 5. Western Blot for Signaling Proteins (p-Akt, p-ERK) DataAnalysis->PathwayAnalysis Conclusion 6. Conclusion on Anti-Cancer Efficacy PathwayAnalysis->Conclusion

References

Preclinical Efficacy of Batimastat in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on the efficacy of Batimastat (BB-94), a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in various animal models. The data presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2] MMPs are implicated in numerous physiological and pathological processes, including tissue remodeling, angiogenesis, inflammation, and cancer progression.[1][2][3] Consequently, MMP inhibitors like this compound have been extensively investigated as potential therapeutic agents for a range of diseases. This document synthesizes the key preclinical findings on this compound's efficacy, focusing on quantitative data from animal models of cancer and other conditions.

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, and MMP-14.[3] It mimics the collagen substrate at the cleavage site and binds to the zinc ion within the active site of the MMP, thereby blocking its enzymatic activity.[1][4][5] This inhibition of MMPs can impede cancer cell invasion, metastasis, and angiogenesis.[6][7][8][9]

cluster_0 Normal Physiological Process cluster_1 Pathological Condition (e.g., Cancer) ECM Extracellular Matrix (ECM) Remodeling Controlled ECM Remodeling & Repair ECM->Remodeling MMPs Matrix Metalloproteinases (MMPs) (Inactive Pro-MMPs) Activated_MMPs Activated MMPs MMPs->Activated_MMPs Activation Activated_MMPs->ECM Degradation TIMPs TIMPs (Tissue Inhibitors of Metalloproteinases) TIMPs->Activated_MMPs Inhibition Upregulated_MMPs Upregulated Activated MMPs Excessive_Degradation Excessive ECM Degradation Upregulated_MMPs->Excessive_Degradation Disease_Progression Tumor Invasion, Metastasis, Angiogenesis Excessive_Degradation->Disease_Progression This compound This compound (BB-94) This compound->Upregulated_MMPs Inhibition

Figure 1: Mechanism of MMP inhibition by this compound.

Preclinical Efficacy in Cancer Models

This compound has demonstrated significant antitumor and antimetastatic activity in a variety of preclinical cancer models.

Data Presentation: Efficacy in Cancer Models
Animal ModelCancer TypeThis compound Dose & AdministrationKey Quantitative OutcomesReference(s)
Athymic Nude MiceHuman Breast Cancer (MDA-MB-435)30 mg/kg, daily, intraperitonealReduced incidence, number (P=0.0001), and total volume (P=0.0001) of lung metastases. Significantly inhibited local-regional tumor regrowth (P=0.035).[7][8]
Athymic Nude MiceHuman Breast Cancer (MDA435/LCC6)50 mg/kg, intraperitonealStatistically significant decrease in solid tumor size. No significant suppression of ascites formation.[4][5]
Athymic Nude MiceHuman Colon Carcinoma30 mg/kg, daily then 3x/week, i.p.Reduced median primary tumor weight from 293 mg to 144 mg (P < 0.001). Reduced incidence of local/regional invasion from 67% to 35%.[10]
Nude MiceHuman Colon Carcinoma (C170HM2)40 mg/kg, daily, intraperitonealReduced mean number of liver tumors to 35% of control (P < 0.05). Reduced cross-sectional tumor area to 43% of control (P < 0.05).[11]
Nude MiceHuman Colon Carcinoma (AP5LV)40 mg/kg, daily, intraperitonealReduced tumor weight in the lung to 72% of control (P < 0.05). No significant effect on the number of lung nodules.[11]
Nude MiceHuman Ovarian Carcinoma (HOC22, HOC8)60 mg/kg, every other day, i.p. (with cisplatin)Combination therapy completely prevented tumor growth and spread; all animals survived to day 200.[12]
Nude MiceHuman Hepatocellular Carcinoma (LCI-D20)Not specifiedInhibited primary tumor growth, local invasion, intrahepatic and lung metastasis, and prolonged survival.[13]
MiceB16F1 Melanoma50 mg/kg, daily, intraperitoneal23% reduction in the mean diameter of liver metastases (54% reduction in tumor volume). Significantly reduced vascular volume within metastases.[6]
RatsRat Mammary Carcinoma (HOSP.1P)30 mg/kg, intraperitonealInhibited the number and median weight of lung colonies by up to 80%. Long-term treatment led to 100% survival at day 120 with no metastatic disease.[14]
Nude MiceMurine Hemangioma (eEnd.1)30, 3, and 0.3 mg/kg, daily, at injection siteDose-dependent inhibition of tumor growth with increased doubling time. Reduced size of blood-filled spaces and hemorrhage.[9][15]
Experimental Protocols: Key Cancer Studies
  • Human Breast Cancer Xenograft Model:

    • Animal Model: Athymic nude mice.[7][8]

    • Cell Line: Human MDA-MB-435 breast cancer cells.[7][8]

    • Tumor Implantation: Cells were grown in the mammary fat pads. Primary tumors were resected before initiation of adjuvant therapy.[7][8]

    • Treatment: Daily intraperitoneal injections of this compound (30 mg/kg body weight).[7][8]

    • Endpoint Analysis: Volumes of tumor regrowth and the number and volumes of lung metastases were calculated. Neovascularization was assessed by immunohistochemistry for CD31.[7][8]

  • Human Colon Carcinoma Orthotopic Model:

    • Animal Model: Athymic nu/nu mice.[10]

    • Tumor Implantation: Fragments of human colon carcinoma were surgically implanted on the colon.[10]

    • Treatment: this compound (30 mg/kg) was administered intraperitoneally once daily for the first 60 days, then three times weekly, starting 7 days after tumor implantation. The vehicle was phosphate-buffered saline with 0.01% Tween 80.[10]

    • Endpoint Analysis: Primary tumor weight, incidence of local and regional invasion, and presence of metastases in various organs were assessed.[10]

start Start implant Orthotopic/Subcutaneous Implantation of Tumor Cells/Fragments start->implant tumor_growth Allow Tumor Establishment implant->tumor_growth randomize Randomize Animals into Treatment & Control Groups tumor_growth->randomize treatment Administer this compound (i.p.) or Vehicle Control randomize->treatment monitor Monitor Tumor Growth (e.g., caliper measurements) & Animal Health treatment->monitor monitor->treatment Repeated Dosing endpoint Endpoint Reached (e.g., specific time point, tumor size limit) monitor->endpoint analysis Sacrifice & Analyze: - Primary Tumor Weight/Volume - Metastasis (Lungs, Liver) - Histology/IHC (Angiogenesis) endpoint->analysis end End analysis->end

Figure 2: Typical experimental workflow for in vivo cancer models.

Preclinical Efficacy in Non-Cancer Models

This compound has also shown therapeutic potential in animal models of inflammatory and degenerative diseases.

Data Presentation: Efficacy in Other Models
Animal ModelDisease ModelThis compound Dose & AdministrationKey Quantitative OutcomesReference(s)
mdx MiceDuchenne Muscular Dystrophy (DMD)30 mg/kg, 3x/week for 5 weeks, i.p.Reduced necrosis, centronucleated fibers, and macrophage infiltration. Increased muscle force production in isometric contraction.[3]
Sprague-Dawley RatsTNBS-induced Colitis5, 10, 20 mg/kg, twice daily, i.p.Dose-dependent reduction in inflammation score and myeloperoxidase (MPO) activity (P < 0.05 and P < 0.01 for different doses).[16]
Experimental Protocols: Key Non-Cancer Studies
  • Duchenne Muscular Dystrophy (DMD) Model:

    • Animal Model: C57BL10ScSn DMDmdx (mdx) mice and C57BL10/ScSn control mice.[3]

    • Treatment: Starting at 2 weeks of age, mice received intraperitoneal injections of this compound (30 mg/kg as a 3 mg/ml suspension in PBS with 0.01% Tween 80) three times a week for 5 weeks.[3]

    • Endpoint Analysis: Skeletal muscles were isolated and analyzed 24 hours after the final administration. Analyses included histology (H&E staining), immunohistochemistry (for macrophages, sarcolemmal permeability), immunoblotting (for protein levels), and measurement of muscle force production.[3]

start Start: 2-week-old mdx & Control Mice treatment_group Treatment Group: This compound (30 mg/kg, i.p.) 3x per week start->treatment_group control_group Control Group: Vehicle (PBS + 0.01% Tween 80) 3x per week start->control_group duration 5-Week Treatment Period treatment_group->duration control_group->duration sacrifice Sacrifice 24h after final administration duration->sacrifice analysis Isolate Skeletal Muscle (e.g., gastrocnemius, diaphragm) sacrifice->analysis endpoints Analyze: - Histology (Necrosis, Fibrosis) - Immunohistochemistry - Immunoblotting - Muscle Force Measurement analysis->endpoints end End endpoints->end

Figure 3: Experimental workflow for the mdx mouse model of DMD.

Signaling Pathway Implicated in Duchenne Muscular Dystrophy

In the mdx mouse model of Duchenne muscular dystrophy, this compound administration led to a reduction in the activation of mitogen-activated protein kinases (MAPKs) and activator protein-1 (AP-1) in myofibers.[3] This suggests that MMPs may contribute to the pathology of DMD through the activation of these signaling pathways, which are involved in inflammation and fibrosis.

Dystrophin_Deficiency Dystrophin Deficiency (mdx mouse) MMP_Upregulation Upregulation of MMPs Dystrophin_Deficiency->MMP_Upregulation MAPK_Activation MAPK & AP-1 Activation MMP_Upregulation->MAPK_Activation Pathology Inflammation, Fibrosis, Muscle Degeneration MAPK_Activation->Pathology This compound This compound This compound->MMP_Upregulation Inhibition

Figure 4: this compound's effect on signaling in DMD model.

Summary and Conclusion

The preclinical data robustly demonstrate that this compound exerts significant therapeutic effects across a range of animal models. In oncology, it consistently inhibits primary tumor growth, reduces metastasis, and suppresses angiogenesis in various cancer types, including breast, colon, ovarian, and melanoma.[6][7][8][11][12][13][14][17] Its efficacy is not limited to cancer; studies in models of Duchenne muscular dystrophy and colitis show that this compound can ameliorate inflammation and tissue damage, highlighting its potential in treating diseases with a strong inflammatory or tissue-remodeling component.[3][16] While this compound itself faced challenges in clinical trials, the extensive preclinical data underscores the therapeutic potential of MMP inhibition and provides a valuable foundation for the development of next-generation MMP inhibitors.

References

Methodological & Application

Application Note and Protocol: Preparation of Batimastat Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Batimastat (also known as BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It is a synthetic, polypeptide-like compound containing a hydroxamate moiety that chelates the zinc ion in the active site of MMPs. This compound has demonstrated anti-proliferative, anti-invasive, and anti-metastatic activities in various cancer models, making it a valuable tool in cancer research. This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro and in vivo research applications.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 477.64 g/mol
CAS Number 130370-60-4
Chemical Formula C₂₃H₃₁N₃O₄S₂
Purity ≥98% (HPLC)
Solubility in DMSO ≥23.88 mg/mL to 96 mg/mL (≥50 mM to 200.98 mM)
Insolubility Insoluble in water and ethanol
Storage of Powder -20°C for up to 3 years
Storage of DMSO Stock -20°C for up to 1 year; -80°C for up to 2 years

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to prepare solutions of different concentrations based on the solubility data provided above.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.78 mg of this compound (Molecular Weight = 477.64 g/mol ).

    • Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass = 0.010 mol/L x 0.001 L x 477.64 g/mol x 1000 mg/g = 4.7764 mg

  • Dissolution in DMSO:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of fresh DMSO. For a 10 mM solution with 4.78 mg of this compound, add 1 mL of DMSO.

    • Cap the tube tightly.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.

    • Gentle warming to 37°C for a short period (e.g., 10 minutes) can also aid in solubilization. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to one year at -20°C and up to two years at -80°C.

    • It is recommended to use the solution soon after preparation and to avoid long-term storage if possible.

Safety Precautions:

  • Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Visualization of this compound's Mechanism of Action

This compound functions by inhibiting Matrix Metalloproteinases (MMPs), which are key enzymes involved in the degradation of the extracellular matrix (ECM). This process is crucial in physiological events like tissue remodeling and in pathological conditions such as tumor invasion and metastasis. The diagram below illustrates the inhibitory action of this compound on the MMP-mediated degradation of the ECM.

Batimastat_Mechanism_of_Action Inhibition of MMP-Mediated ECM Degradation by this compound cluster_0 Cell cluster_1 Extracellular Space Tumor Cell Tumor Cell Pro-MMPs Pro-MMPs Tumor Cell->Pro-MMPs Secretes Active MMPs Active MMPs Pro-MMPs->Active MMPs Activation ECM Extracellular Matrix (e.g., Collagen, Fibronectin) Active MMPs->ECM Degrades Degraded ECM Degraded ECM This compound This compound This compound->Active MMPs Inhibits

Caption: this compound inhibits active MMPs, preventing ECM degradation.

The following diagram provides a logical workflow for the preparation of a this compound stock solution.

Batimastat_Stock_Preparation_Workflow Workflow for Preparing this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_solubility Visually Confirm Complete Dissolution dissolve->check_solubility check_solubility->dissolve No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Step-by-step workflow for this compound stock solution preparation.

Application Notes and Protocols for In Vivo Delivery of Batimastat in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery methods for Batimastat (BB-94), a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in preclinical research. The following sections detail quantitative data from various studies, standardized experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic, low-molecular-weight inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components.[1][2] Increased MMP activity is associated with tumor invasion, metastasis, and angiogenesis.[1][2] this compound, by chelating the zinc ion at the active site of MMPs, demonstrates potent, broad-spectrum inhibition of MMP-1, -2, -3, -7, and -9.[3][4] Its anti-neoplastic and anti-angiogenic activities have been demonstrated in various preclinical tumor models, where it has been shown to reduce tumor growth, spread, and metastasis.[1][5]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the in vivo delivery of this compound across various preclinical studies. This data is intended to facilitate the comparison of different experimental designs.

Animal ModelCancer TypeAdministration RouteDosageFrequencyVehicle/FormulationKey FindingsReference
Athymic Nude MiceHuman Breast Cancer (MDA-MB-435)Intraperitoneal (i.p.)30 mg/kgDailyNot specifiedInhibited local-regional regrowth and reduced incidence, number, and volume of lung metastases.[6]
Male Copenhagen RatsProstate Cancer (R3327 Dunning tumor cells)Intraperitoneal (i.p.)30 mg/kgDailyVehicle (not specified)Reduced tumor growth compared to control groups.[7]
MiceMeningococcal Meningitis ModelIntraperitoneal (i.p.)50 mg/kg1h before and 24h post-infection5% DMSO in PBSNot specified[5]
MiceB16F1 Melanoma Liver MetastasesIntraperitoneal (i.p.)50 mg/kg5h prior to and after cell injection, then dailyNot specifiedReduced mean diameter of liver metastases by inhibiting angiogenesis.[8]
Female Sprague-Dawley RatsUterine Remodeling StudyIntraperitoneal (i.p.)40 mg/kgSingle dose1x PBS, 0.1% Tween-20Analyzed matrix density changes.[5]
MiceHuman Ovarian Carcinoma XenograftsIntraperitoneal (i.p.)60 mg/kgEvery other day (8 injections total)Not specifiedIn combination with cisplatin, completely prevented growth and spread of xenografts.[5]

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of this compound for in vivo studies, based on the available literature.

Protocol 1: this compound Suspension for Intraperitoneal Injection in Mice

This protocol is adapted from studies on various cancer models.

Materials:

  • This compound (BB-94) powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound by dissolving it in DMSO. A common concentration is 50 mg/mL.[5]

    • Ensure the powder is completely dissolved. This stock solution can be aliquoted and stored at -20°C for future use.[5]

  • Working Solution Preparation (to be prepared fresh daily):

    • On the day of injection, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution 20-fold with sterile PBS to achieve the final desired concentration. For a 50 mg/kg dose in a mouse receiving a 500 µL injection, the final concentration would be adjusted accordingly based on the mouse's weight.[5]

    • For example, to achieve a final injection volume of 500 µL containing the dose for a 20g mouse (1 mg), you would mix 20 µL of the 50 mg/mL stock with 480 µL of PBS.

    • The final solution will be a suspension. Ensure it is vortexed thoroughly before each injection to ensure uniform delivery. The final DMSO concentration in the injected solution should be low (e.g., 5%) to minimize toxicity.[5]

  • Administration:

    • Administer the this compound suspension via intraperitoneal (i.p.) injection.

    • The injection volume is typically around 500 µL for mice.[5]

    • Control animals should be injected with a vehicle solution containing the same concentration of DMSO in PBS.[5]

Protocol 2: this compound Formulation with Tween-20

This protocol provides an alternative formulation for improved suspension of the poorly soluble this compound.

Materials:

  • This compound (BB-94) powder

  • Phosphate Buffered Saline (PBS), sterile

  • Tween-20

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Preparation of Vehicle:

    • Prepare a sterile vehicle solution of 1x PBS containing 0.1% Tween-20.[5]

  • Working Solution Preparation (to be prepared fresh daily):

    • Directly suspend the this compound powder in the PBS/Tween-20 vehicle to the desired final concentration (e.g., for a 40 mg/kg dose).[5]

    • Vortex the suspension vigorously to ensure it is homogenous before drawing it into the syringe.

  • Administration:

    • Administer the suspension via intraperitoneal (i.p.) injection.

    • Control animals should receive injections of the PBS/Tween-20 vehicle alone.

Visualizations

Signaling Pathway of this compound Action

This compound functions by inhibiting the activity of Matrix Metalloproteinases (MMPs). This diagram illustrates the general mechanism of action.

Batimastat_Signaling_Pathway This compound This compound (BB-94) MMPs Matrix Metalloproteinases (MMP-1, -2, -3, -7, -9) This compound->MMPs Inhibits ECM Extracellular Matrix (ECM) Degradation MMPs->ECM Promotes TumorGrowth Tumor Growth ECM->TumorGrowth Invasion Tumor Invasion ECM->Invasion Metastasis Metastasis ECM->Metastasis Angiogenesis Angiogenesis ECM->Angiogenesis

Caption: this compound's mechanism of inhibiting MMPs to block ECM degradation.

Experimental Workflow for In Vivo this compound Studies

This diagram outlines a typical workflow for a preclinical study investigating the efficacy of this compound.

Batimastat_Experimental_Workflow AnimalModel 1. Animal Model Selection (e.g., Nude Mice) TumorInoculation 2. Tumor Cell Inoculation (e.g., Orthotopic, Xenograft) AnimalModel->TumorInoculation TreatmentGroups 3. Randomization into Treatment Groups TumorInoculation->TreatmentGroups BatimastatPrep 4. This compound Preparation (Suspension in Vehicle) TreatmentGroups->BatimastatPrep Administration 5. Daily Intraperitoneal Administration BatimastatPrep->Administration Monitoring 6. Tumor Growth Monitoring (e.g., Caliper Measurement) Administration->Monitoring Endpoint 7. Endpoint Analysis (Tumor Weight, Metastasis Count) Monitoring->Endpoint

Caption: A typical experimental workflow for in vivo this compound efficacy studies.

References

Application of Batimastat in 3D Tumor Spheroid Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for cancer research and drug discovery compared to traditional 2D cell cultures. These models better recapitulate the complex tumor microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression patterns observed in vivo. Batimastat (BB-94), a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor, has shown significant promise in preclinical studies for its anti-tumor and anti-metastatic activities. This document provides detailed application notes and protocols for utilizing this compound in 3D tumor spheroid models to investigate its efficacy and mechanism of action.

This compound functions by chelating the zinc ion essential for the catalytic activity of MMPs, thereby inhibiting the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis.[1][2] Furthermore, by inhibiting MMPs, this compound can indirectly influence various signaling pathways that regulate tumor growth, angiogenesis, and inflammation.[3][4]

Data Presentation

This compound Inhibition of Matrix Metalloproteinases (MMPs)
MMP TargetIC50 (nM)Reference
MMP-1 (Collagenase-1)3[1]
MMP-2 (Gelatinase-A)4[1]
MMP-3 (Stromelysin-1)20[1]
MMP-7 (Matrilysin)6
MMP-9 (Gelatinase-B)4[1]
Effects of this compound on Cancer Cell Lines (2D Culture)
Cell LineCancer TypeAssayTreatmentResultsReference
NB-4Acute Myeloid LeukemiaViability48h incubationIC50: 7.9 ± 1.6 µM[4]
HL-60Acute Myeloid LeukemiaViability48h incubationIC50: 9.8 ± 3.9 µM[4]
F36-PMyelodysplastic SyndromeViability48h incubationIC50: 12.1 ± 1.2 µM[4]
H929Multiple MyelomaViability48h incubationIC50: 18.0 ± 1.6 µM[4]
MDA-MB-435Breast CancerViability6 daysNo effect on viability[5]
Effects of this compound in 3D Tumor Spheroid Models
Spheroid ModelCancer TypeAssayTreatmentKey FindingsReference
MCF7 Spheroids co-cultured with 19TT-CAFsBreast CancerSpheroid Expansion48h with 30µM this compoundReduced MCF7 spheroid expansion[6]
MCF7 Spheroids co-cultured with 19TT-CAFsBreast CancerSingle-cell Dissemination48h with 30µM this compoundDid not prevent single-cell dissemination[6]
19TT-CAF SpheroidsCancer-Associated FibroblastsCollagen Degradation24h with 30µM this compoundInhibited collagen matrix degradation[6]

Mandatory Visualizations

Batimastat_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_MMPs Matrix Metalloproteinases cluster_effects Downstream Effects Tumor_Cells Tumor Cells MMPs MMPs (e.g., MMP-2, MMP-9) Tumor_Cells->MMPs Secretion Stromal_Cells Stromal Cells (e.g., CAFs) Stromal_Cells->MMPs Secretion ECM Extracellular Matrix (ECM) (e.g., Collagen, Fibronectin) Invasion Tumor Invasion & Metastasis ECM->Invasion Barrier Breakdown Angiogenesis Angiogenesis ECM->Angiogenesis Release of Pro-angiogenic Factors Growth_Factors Release of Growth Factors ECM->Growth_Factors Bioavailability MMPs->ECM Degradation MMPs->Invasion MMPs->Angiogenesis MMPs->Growth_Factors This compound This compound (BB-94) This compound->MMPs Inhibition

Caption: Mechanism of action of this compound in the tumor microenvironment.

Spheroid_Formation_Workflow Start Start: Single Cell Suspension Seed_Cells Seed cells in ultra-low attachment plate Start->Seed_Cells Centrifuge Centrifuge plate to initiate cell aggregation Seed_Cells->Centrifuge Incubate Incubate for 2-4 days to allow spheroid formation Centrifuge->Incubate Spheroid_Formation Mature Spheroids Formed Incubate->Spheroid_Formation

Caption: General workflow for 3D tumor spheroid formation.

Batimastat_Signaling_Pathway This compound This compound MMPs MMPs This compound->MMPs Inhibits ECM ECM Degradation MMPs->ECM Promotes Growth_Factors Growth Factor Release (e.g., VEGF, TGF-β) ECM->Growth_Factors Leads to Invasion Cell Invasion & Migration ECM->Invasion Facilitates RTKs Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) Growth_Factors->RTKs Activates PI3K_AKT PI3K/AKT Pathway RTKs->PI3K_AKT MAPK MAPK/ERK Pathway RTKs->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation MAPK->Invasion

Caption: this compound's impact on key signaling pathways.

Experimental Protocols

3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of uniform spheroids using ultra-low attachment plates.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in standard 2D flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

  • Count the cells and adjust the concentration to 1x10⁴ to 5x10⁴ cells/mL, depending on the cell line's aggregation properties.

  • Add 100 µL of the cell suspension to each well of a 96-well ultra-low attachment plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 days until spheroids of the desired size and compactness are formed.

Spheroid Viability Assay (CellTiter-Glo® 3D)

This assay quantifies ATP, an indicator of metabolically active cells, to determine spheroid viability.[7]

Materials:

  • Tumor spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Plate shaker

  • Luminometer

Procedure:

  • Prepare tumor spheroids as described in Protocol 1.

  • Treat the spheroids with various concentrations of this compound or vehicle control for the desired duration (e.g., 48-72 hours).

  • Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.[8]

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]

  • Place the plate on a plate shaker for 5 minutes to induce cell lysis.[8]

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8]

  • If the spheroids were grown in a clear-bottom plate, transfer the lysate to an opaque-walled plate.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability relative to the vehicle-treated control spheroids.

Spheroid Invasion Assay (Matrigel® Embedding)

This assay assesses the invasive capacity of tumor spheroids into a basement membrane matrix.[10]

Materials:

  • Pre-formed tumor spheroids

  • Basement membrane matrix (e.g., Matrigel®), growth factor reduced

  • Serum-free cell culture medium

  • Pre-chilled pipette tips and microcentrifuge tubes

  • Inverted microscope with a camera

Procedure:

  • Thaw the basement membrane matrix on ice overnight at 4°C.

  • On the day of the assay, dilute the matrix with cold, serum-free medium to the desired concentration (e.g., 2-5 mg/mL). Keep all reagents and plates on ice.

  • Carefully remove most of the culture medium from the wells containing the spheroids, leaving approximately 20-30 µL to avoid disturbing the spheroids.

  • Gently add 50-100 µL of the cold matrix solution to each well containing a spheroid.

  • Centrifuge the plate at 300 x g for 5 minutes at 4°C to embed the spheroids in the center of the matrix.

  • Transfer the plate to a 37°C incubator for 30-60 minutes to allow the matrix to polymerize.

  • Carefully add 100 µL of complete culture medium containing this compound or vehicle control on top of the solidified matrix.

  • Incubate the plate at 37°C and monitor spheroid invasion over time (e.g., 24, 48, 72 hours) using an inverted microscope.

  • Capture images at each time point.

  • Quantify the invasion area or the distance of invading cells from the spheroid core using image analysis software such as ImageJ.[11] Invasion can be calculated as the change in the total area of the spheroid and invading cells over time.[12]

Conclusion

The use of 3D tumor spheroid models provides a powerful platform to evaluate the anti-cancer effects of this compound in a more physiologically relevant context. The protocols outlined in this document provide a framework for assessing this compound's impact on spheroid viability and invasion. The quantitative data and mechanistic insights gained from these studies are crucial for the continued development and clinical translation of MMP inhibitors as a therapeutic strategy in oncology. Further research is warranted to expand the investigation of this compound across a wider range of 3D tumor spheroid models to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Batimastat Treatment in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the long-term administration of Batimastat (BB-94), a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in preclinical animal studies. The following protocols and data are intended to facilitate the design and execution of experiments to evaluate the efficacy and mechanism of action of this compound in various disease models.

Introduction

This compound is a synthetic, low-molecular-weight inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[2][3] this compound acts as a competitive, reversible inhibitor by binding to the catalytic zinc ion within the active site of MMPs.[1][4] It has been shown to inhibit a wide range of MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.[4][5][6] Preclinical studies have demonstrated its anti-neoplastic and anti-angiogenic properties in various animal models.[5][7] this compound's interference with signaling pathways such as MAPK/ERK and PI3K/AKT has also been reported.[3]

Data Presentation

The following tables summarize quantitative data from various long-term animal studies investigating the efficacy of this compound.

Table 1: this compound Treatment Schedules and Efficacy in Murine Cancer Models

Animal ModelCancer TypeThis compound Dose & ScheduleStudy DurationKey FindingsReference
Nude MiceHuman Ovarian Carcinoma (HOC22 & HOC8)60 mg/kg i.p., every other day (8 injections)200 daysCompletely prevented tumor growth and spread when combined with cisplatin.[5][7][5][7]
Athymic Nude MiceHuman Breast Cancer (MDA-MB-435)30 mg/kg i.p., dailyPost-tumor resectionSignificantly inhibited local-regional tumor regrowth and reduced the incidence, number, and volume of lung metastases.[8][8]
Nude MiceHuman Colon TumorNot specifiedNot specifiedInhibited primary tumor growth, local/regional spread, and distant metastasis.[6][6]
MiceB16F1 Melanoma Liver Metastases50 mg/kg i.p., dailyNot specified54% reduction in tumor volume.[9][9]
RatsProstate Cancer (R3327 Dunning tumor)30 mg/kg i.p., daily20 daysSignificantly less tumor weight increase compared to control.[10][10]

Table 2: this compound Treatment in a Murine Model of Duchenne Muscular Dystrophy

Animal ModelDisease ModelThis compound Dose & ScheduleStudy DurationKey FindingsReference
mdx MiceDuchenne Muscular Dystrophy30 mg/kg i.p., three times a week5 weeksImproved skeletal muscle structure and reduced fibrosis.[4][4]

Experimental Protocols

Preparation of this compound Formulation

This compound is poorly soluble and is typically administered as a suspension.[1]

Materials:

  • This compound (BB-94) powder

  • Dimethyl sulfoxide (DMSO) (for stock solution)

  • Phosphate-buffered saline (PBS), sterile

  • Tween 80 (optional, for suspension stability)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol for Suspension in PBS with Tween 80:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Prepare a vehicle solution of sterile PBS containing 0.01% Tween 80.

  • Add the appropriate volume of the vehicle solution to the this compound powder to achieve the desired final concentration (e.g., 3 mg/mL).[4]

  • Vortex the suspension vigorously for 5-10 minutes to ensure homogeneity.

  • Visually inspect the suspension for any large aggregates. The suspension should appear uniform.

  • Prepare the suspension fresh before each administration.

Protocol for Formulation from a DMSO Stock:

  • Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[5]

  • Store the DMSO stock solution in aliquots at -20°C for long-term storage.[5]

  • On the day of administration, thaw an aliquot of the DMSO stock solution.

  • Dilute the stock solution with sterile PBS to the final desired concentration for injection. For example, dilute the stock 20-fold in PBS.[5]

  • Mix thoroughly by vortexing before administration.

Animal Handling and Drug Administration

Materials:

  • Appropriate mouse or rat strain for the disease model

  • This compound formulation

  • Sterile syringes (1 mL) and needles (e.g., 27-gauge)

  • Animal scale

  • 70% ethanol for disinfection

Protocol:

  • Acclimate animals to the housing conditions for at least one week before the start of the experiment.

  • Weigh each animal to determine the correct volume of this compound suspension to inject.

  • Before each injection, vortex the this compound suspension to ensure homogeneity.

  • Administer this compound via intraperitoneal (i.p.) injection.

  • Gently restrain the animal and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Clean the injection site with 70% ethanol.

  • Insert the needle at a shallow angle and inject the calculated volume of the this compound suspension.

  • Monitor the animals for any signs of distress or adverse reactions post-injection. Acute and long-term toxicological studies in animals have revealed no major toxicity.[1]

Tumor Induction and Monitoring in Xenograft Models

Materials:

  • Cancer cell line of interest

  • Culture medium and supplements

  • Matrigel (optional, for enhanced tumor take)

  • Sterile syringes and needles

  • Calipers or imaging system (e.g., microCT) for tumor measurement

Protocol:

  • Culture the cancer cells under appropriate conditions.

  • Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel.

  • Inject the cell suspension subcutaneously or orthotopically into the appropriate site of the host animal (e.g., mammary fat pad for breast cancer models).[8]

  • Allow the tumors to establish and reach a palpable size before starting treatment.

  • Measure tumor dimensions (length and width) regularly (e.g., 2-3 times per week) using digital calipers.[11]

  • Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[11]

  • For more accurate measurements, non-invasive imaging techniques like microCT can be employed.[12]

  • At the end of the study, euthanize the animals and excise the tumors for further analysis.

Assessment of Metastasis

Protocol:

  • At the end of the study, perform a necropsy to examine for gross metastases in organs such as the lungs and liver.

  • Harvest the lungs and other relevant organs and fix them in 10% neutral buffered formalin.

  • The number of lung metastases can be counted under a dissecting microscope.[8]

  • For microscopic analysis, embed the fixed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • The number and volume of metastases can be quantified from the histological sections.[8]

Mandatory Visualizations

Batimastat_Workflow cluster_prep Drug Preparation cluster_admin Animal Dosing cluster_exp Experimental Procedure cluster_analysis Endpoint Analysis prep1 Weigh this compound Powder prep3 Create Suspension prep1->prep3 prep2 Prepare Vehicle (e.g., PBS + 0.01% Tween 80) prep2->prep3 prep4 Vortex Vigorously prep3->prep4 admin3 Intraperitoneal Injection prep4->admin3 admin1 Weigh Animal admin2 Calculate Dose Volume admin1->admin2 admin2->admin3 admin4 Monitor Animal Health admin3->admin4 exp1 Tumor Cell Implantation exp2 Tumor Growth to Palpable Size exp1->exp2 exp3 Initiate this compound Treatment exp2->exp3 exp4 Monitor Tumor Volume exp3->exp4 analysis4 Tumor Volume Measurement exp4->analysis4 analysis1 Necropsy analysis2 Quantify Metastases analysis1->analysis2 analysis3 Histological Analysis analysis1->analysis3 Batimastat_Signaling cluster_pathways Intracellular Signaling This compound This compound MMPs MMPs (e.g., MMP-2, MMP-9) This compound->MMPs Inhibits Degradation ECM Degradation MMPs->Degradation MAPK_pathway MAPK/ERK Pathway MMPs->MAPK_pathway Modulates PI3K_pathway PI3K/AKT Pathway MMPs->PI3K_pathway Modulates ECM Extracellular Matrix (ECM) Invasion Tumor Invasion & Metastasis Degradation->Invasion Angiogenesis Angiogenesis Degradation->Angiogenesis

References

Combining Batimastat with Chemotherapeutic Agents: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batimastat (BB-94) is a broad-spectrum matrix metalloproteinase (MMP) inhibitor that has demonstrated potential in cancer therapy.[1][2][3] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix, a process integral to tumor growth, invasion, angiogenesis, and metastasis.[4] By inhibiting MMPs, this compound can modulate the tumor microenvironment and potentially enhance the efficacy of conventional chemotherapeutic agents. The action of this compound has been associated with cytostatic effects and interference with signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.[1]

These application notes provide a comprehensive overview of in vitro methodologies to evaluate the combination of this compound with other chemotherapeutic agents. The protocols and data presented are derived from published studies and are intended to serve as a guide for researchers investigating novel combination cancer therapies.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the in vitro effects of this compound as a single agent in various hematological cancer cell lines. This data is crucial for designing combination studies, as it provides a baseline for the cytotoxic and cytostatic concentrations of this compound.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound in Hematological Cancer Cell Lines

Cell LineCancer TypeIC50 of this compound (µM)
NB-4Acute Myeloid Leukemia (AML)7.9 ± 1.6
HL-60Acute Myeloid Leukemia (AML)9.8 ± 3.9
F36-PMyelodysplastic Neoplasms (MDS)12.1 ± 1.2
H929Multiple Myeloma (MM)18.0 ± 1.6
Data from a 2024 study on hematological tumors.[1]

Table 2: Apoptotic Effects of this compound (7.5 µM for 48h) in Hematological Cancer Cell Lines

Cell Line% Viable Cells% Early Apoptosis% Late Apoptosis/Necrosis
F36-P58.7 ± 2.430.0 ± 4.011.3 ± 1.7
Data represents a dose-dependent reduction in cell viability and an increase in apoptosis.[1]

Table 3: Cell Cycle Analysis of HL-60 Cells Treated with this compound (7.5 µM for 48h)

Cell Cycle Phase% of Cells (Control)% of Cells (this compound)
G0/G143.0 ± 1.053.0 ± 0.6
S44.9 ± 0.937.9 ± 0.5
G2/M12.1 ± 0.29.1 ± 0.2
This compound induced a cell cycle arrest in the G0/G1 phase in HL-60 cells.[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for combining this compound with various chemotherapeutic agents.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound in combination with other chemotherapeutic agents.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (BB-94)

  • Chemotherapeutic agent of interest (e.g., Gemcitabine, Cisplatin, Doxorubicin, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, at various concentration ratios.

  • Remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values can be determined using dose-response curve analysis. The interaction between this compound and the chemotherapeutic agent (synergism, additivity, or antagonism) can be evaluated using the Combination Index (CI) method based on the Chou-Talalay method.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound and its combinations.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, or the combination for the desired time point (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound combinations on cell cycle distribution.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol and harvest them.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 3 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Cell Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Visualizations

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; MMPs [label="MMPs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GrowthFactors [label="Growth Factors &\nCytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine\nKinases", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="G0/G1 Arrest", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges this compound -> MMPs [label="Inhibits", color="#EA4335", fontcolor="#202124"]; MMPs -> GrowthFactors [label="Releases &\nActivates", style=dashed, color="#5F6368", fontcolor="#202124"]; GrowthFactors -> Receptor [color="#5F6368"]; Receptor -> PI3K [color="#5F6368"]; Receptor -> RAS [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> Proliferation [label="Promotes", color="#34A853", fontcolor="#202124"]; AKT -> Apoptosis [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; RAS -> RAF -> MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [label="Promotes", color="#34A853", fontcolor="#202124"]; this compound -> ERK [label="Activates", style=dashed, color="#34A853", fontcolor="#202124", constraint=false]; ERK -> Apoptosis [label="Induces", style=dashed, color="#EA4335", fontcolor="#202124"]; this compound -> CellCycleArrest [style=dashed, color="#FBBC05", fontcolor="#202124"]; this compound -> Apoptosis [style=dashed, color="#EA4335", fontcolor="#202124"]; } end_dot Caption: this compound's mechanism of action involves MMP inhibition and modulation of key signaling pathways.

Experimental Workflow

// Nodes start [label="Start: Select Cell Lines\n& Chemotherapeutic Agents", fillcolor="#F1F3F4", fontcolor="#202124"]; single_agent [label="Single-Agent Dose Response\n(this compound & Chemo Agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50 [label="Determine IC50 Values", fillcolor="#FBBC05", fontcolor="#202124"]; combination [label="Combination Treatment\n(Fixed Ratio or Matrix)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis Assay\n(e.g., Annexin V/PI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_cycle [label="Cell Cycle Analysis\n(e.g., PI Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\n- Combination Index (CI)\n- Apoptosis Rate\n- Cell Cycle Distribution", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Conclusion:\nSynergistic, Additive, or\nAntagonistic Effects", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> single_agent; single_agent -> ic50; ic50 -> combination; combination -> viability; combination -> apoptosis; combination -> cell_cycle; viability -> analysis; apoptosis -> analysis; cell_cycle -> analysis; analysis -> end; } end_dot Caption: Workflow for in vitro evaluation of this compound in combination with chemotherapeutic agents.

Discussion and Future Directions

The available in vitro data suggests that this compound has cytotoxic and cytostatic effects on various cancer cell lines.[1][5] Its ability to induce apoptosis and cause cell cycle arrest makes it a promising candidate for combination therapies.[1][6] The modulation of the ERK1/2 and AKT signaling pathways by this compound further supports its potential to synergize with chemotherapeutic agents that are affected by these pathways.[1][7]

While a study on the combination of this compound with gemcitabine in pancreatic cancer cell lines showed increased cell death, further quantitative analysis, such as the determination of a combination index, is needed to fully characterize the nature of this interaction.[5] For other common chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel, in vivo studies have suggested potential synergistic effects with this compound.[8] However, detailed in vitro studies are required to confirm these interactions and elucidate the underlying mechanisms at the cellular and molecular levels.

Future research should focus on expanding the in vitro evaluation of this compound in combination with a broader range of chemotherapeutic agents across different cancer types. Investigating the impact of these combinations on signaling pathways, protein expression, and gene regulation will provide a more complete understanding of their synergistic potential and guide the rational design of future clinical trials.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Batimastat Solubility Issues for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Batimastat (BB-94). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges of this compound in in vivo experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary solubility issue with this compound?

A1: this compound is a poorly water-soluble compound, which presents a significant challenge for its administration in aqueous-based physiological systems in vivo. It is practically insoluble in water and ethanol. While it is soluble in dimethyl sulfoxide (DMSO), direct dilution of a DMSO stock solution into aqueous buffers or media often leads to precipitation.[1]

Q2: What are the recommended solvents for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[2][3] It is soluble in DMSO up to 100 mM.[2][3]

Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous solution for my experiment. What can I do?

A3: This is a common issue due to the hydrophobic nature of this compound. To prevent precipitation, it is crucial to use a co-solvent system or a specialized formulation. Abrupt changes in solvent polarity upon dilution trigger the compound to fall out of solution. The troubleshooting guide below provides several formulation options to address this.

Q4: Are there any ready-to-use formulations available for in vivo studies?

A4: While some suppliers may offer this compound in a pre-dissolved format (e.g., 25 mM in DMSO), these are stock solutions and still require further dilution in an appropriate vehicle for in vivo administration.[4] Researchers typically need to prepare the final formulation in their own laboratory.

Q5: What are the most common administration routes for this compound in animal models?

A5: Due to its poor oral bioavailability, this compound is most commonly administered via intraperitoneal (i.p.) injection.[5][6]

Troubleshooting Guide: Formulation Strategies

This guide provides several validated methods to solubilize this compound for in vivo experiments. The choice of formulation may depend on the specific experimental requirements, such as the desired concentration, dosing volume, and animal model.

Formulation Options

It is recommended to prepare a concentrated stock solution in 100% DMSO first and then dilute it into the final formulation vehicle.

Formulation IDVehicle CompositionAchievable this compound ConcentrationAppearanceNotes
F110% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (10.47 mM)Clear solutionCaptisol® (a modified β-cyclodextrin) can be used as SBE-β-CD.
F210% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.23 mM)Suspended solutionMay require sonication to achieve a uniform suspension.
F310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.23 mM)Clear solutionSuitable for subcutaneous or intraperitoneal administration.
F4Phosphate-buffered saline (PBS) containing 0.01% Tween-803 mg/mLSuspensionUsed for intraperitoneal injections in mice.[7]

Table 1: this compound Formulation Options for In Vivo Experiments.

Experimental Protocols

Below are detailed protocols for preparing the formulations listed in Table 1.

Protocol 1: SBE-β-CD Formulation (F1)

This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent to enhance the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% SBE-β-CD solution: Dissolve 200 mg of SBE-β-CD in 1 mL of sterile saline. Gentle warming and vortexing may be required to fully dissolve the cyclodextrin.

  • Prepare a this compound stock solution: Dissolve this compound in DMSO to a concentration of 50 mg/mL.

  • Prepare the final formulation: a. Add 100 µL of the this compound stock solution (50 mg/mL in DMSO) to a sterile microcentrifuge tube. b. Add 900 µL of the 20% SBE-β-CD in saline solution. c. Vortex thoroughly to ensure a clear solution. The final concentration will be 5 mg/mL this compound in 10% DMSO and 18% SBE-β-CD.

Protocol 2: Co-Solvent Formulation (F2)

This protocol uses a mixture of co-solvents and a surfactant to create a suspended solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a this compound stock solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.

  • Prepare the vehicle mixture: In a sterile tube, mix the following in order: a. 400 µL of PEG300 b. 50 µL of Tween-80 c. 450 µL of sterile saline

  • Prepare the final formulation: a. Add 100 µL of the this compound stock solution (25 mg/mL in DMSO) to the vehicle mixture. b. Vortex thoroughly. If precipitation occurs, use an ultrasonic bath to aid in creating a uniform suspension. The final concentration will be 2.5 mg/mL.

This compound's Mechanism of Action: Signaling Pathway

This compound is a broad-spectrum matrix metalloproteinase (MMP) inhibitor.[2][3][8] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). By inhibiting MMPs, this compound can interfere with tumor growth, invasion, metastasis, and angiogenesis.[9][10] Its mechanism of action can also influence intracellular signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and apoptosis.[5]

Batimastat_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell MMPs MMPs (e.g., MMP-1, -2, -7, -9) ECM Extracellular Matrix (e.g., Collagen, Gelatin) MMPs->ECM Degrades GF Growth Factors ECM->GF Releases Receptor Growth Factor Receptor GF->Receptor Activates PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound (BB-94) This compound->MMPs Inhibits

Caption: this compound inhibits MMPs, affecting downstream signaling pathways.

Experimental Workflow: From Powder to In Vivo Administration

The following diagram outlines the logical steps for preparing and administering this compound in an in vivo experiment.

Batimastat_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Experiment Powder This compound Powder Stock High-Concentration Stock Solution Powder->Stock DMSO DMSO DMSO->Stock Final Final Formulation Stock->Final Vehicle Vehicle Components (e.g., PEG300, Tween-80, Saline) Vehicle->Final Admin Administration (e.g., i.p. injection) Final->Admin Animal Animal Model Animal->Admin Observe Observation and Data Collection Admin->Observe

Caption: Workflow for preparing and using this compound in vivo.

References

Technical Support Center: Optimizing Batimastat for MMP-2 & MMP-9 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Batimastat for the effective inhibition of Matrix Metalloproteinase-2 (MMP-2) and MMP-9. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4][5][6] It functions as a competitive, reversible inhibitor by mimicking the collagen substrate of MMPs.[7] The hydroxamate group within this compound's structure chelates the zinc ion at the active site of MMPs, which is essential for their enzymatic activity.[6][8]

Q2: What are the IC50 values of this compound for MMP-2 and MMP-9?

This compound is a potent inhibitor of both MMP-2 and MMP-9, with reported IC50 values typically around 4 nM for both enzymes.[1][2][3][4][5][6]

Q3: How should I prepare a stock solution of this compound?

This compound has poor aqueous solubility.[9] Therefore, it is recommended to prepare stock solutions in an organic solvent such as DMSO.[2][3][4] For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For example, to make 1 ml of a 10mM stock solution with this compound (MW: 477.64 g/mol ), you would dissolve 4.776 mg of this compound in 1 ml of DMSO. Store stock solutions at -20°C or -80°C for long-term stability.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q4: What is a typical working concentration for this compound in cell culture experiments?

The optimal working concentration of this compound will vary depending on the cell type, experimental conditions, and the specific activity of MMP-2 and MMP-9 in your system. A common starting point for cell-based assays is a concentration range of 1-10 µM.[10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q5: How can I assess the inhibitory effect of this compound on MMP-2 and MMP-9 activity?

Gelatin zymography is a widely used and effective method to determine the enzymatic activity of MMP-2 and MMP-9.[7][11][12] This technique involves separating proteins from conditioned cell culture media or tissue lysates on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for the renaturation and enzymatic activity of the MMPs. The areas of gelatin degradation by MMP-2 and MMP-9 will appear as clear bands against a stained background. The intensity of these bands can be quantified to measure the level of MMP activity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low inhibition of MMP-2/MMP-9 activity observed. 1. Incorrect this compound concentration: The concentration may be too low to effectively inhibit the enzymes in your specific experimental setup. 2. Degradation of this compound: Improper storage or handling of the this compound stock solution may have led to its degradation. 3. High MMP expression: The cells may be producing very high levels of MMP-2 and MMP-9, requiring a higher concentration of the inhibitor. 4. Inaccurate assessment of MMP activity: The method used to measure MMP activity may not be sensitive enough or may be subject to interference.1. Perform a dose-response curve with a wider range of this compound concentrations to determine the optimal inhibitory concentration. 2. Prepare a fresh stock solution of this compound from a reliable source. Ensure proper storage at -20°C or -80°C in small aliquots. 3. Quantify the basal levels of MMP-2 and MMP-9 expression in your cell line to better tailor the inhibitor concentration. 4. Use a sensitive and validated method like gelatin zymography to assess MMP activity. Ensure all steps of the protocol are followed correctly.
Cell toxicity or off-target effects observed. 1. High this compound concentration: The concentration of this compound used may be cytotoxic to the cells. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. 3. Off-target effects of this compound: As a broad-spectrum MMP inhibitor, this compound can inhibit other MMPs which may lead to unintended cellular effects.1. Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). Use concentrations well below the toxic level for your experiments. 2. Ensure the final concentration of the solvent in the cell culture medium is kept to a minimum (typically ≤0.1% for DMSO).[10] Include a vehicle control (medium with the same concentration of solvent) in your experiments. 3. If specificity is a concern, consider using more selective inhibitors for MMP-2 or MMP-9 if available and appropriate for your research question.
Precipitation of this compound in culture medium. 1. Poor solubility: this compound has low aqueous solubility. 2. High concentration: The working concentration of this compound may be too high for the culture medium to maintain its solubility.1. Ensure the this compound stock solution is fully dissolved in the organic solvent before diluting it into the culture medium. 2. Prepare the final working solution by adding the this compound stock solution to the culture medium dropwise while vortexing or mixing to ensure proper dispersion. Avoid adding a large volume of the stock solution at once. If precipitation persists, consider using a lower working concentration.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell confluency, passage number, or serum concentration can affect MMP expression. 2. Inconsistent preparation of this compound solutions: Variations in the preparation of stock and working solutions can lead to different effective concentrations. 3. Variability in the MMP activity assay: Inconsistent loading of samples or variations in incubation times for zymography can lead to variable results.1. Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at the same density for each experiment. If studying secreted MMPs, use serum-free media to avoid interference from serum proteins. 2. Prepare fresh working solutions of this compound for each experiment from a well-maintained stock solution. 3. Ensure precise and consistent sample loading for your MMP activity assays. Use internal controls and normalize your data to a loading control if possible.

Quantitative Data Summary

Table 1: IC50 Values of this compound for various MMPs

MMP TargetIC50 (nM)
MMP-13[1][2][4][5][6]
MMP-24[1][2][4][5][6]
MMP-320[1][2][4][5][6]
MMP-76[1][2][4][5][6]
MMP-94[1][2][4][5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (MW: 477.64 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to prepare the desired concentration and volume of the stock solution (e.g., for 1 ml of 10 mM stock, weigh 4.776 mg).

  • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light. Stored properly, the stock solution should be stable for at least one year.[1]

Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is adapted from standard procedures for gelatin zymography.[7][11][13]

Materials:

  • Conditioned cell culture medium (serum-free)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Non-reducing sample buffer (Laemmli buffer without β-mercaptoethanol)

  • Polyacrylamide gel with 0.1% (w/v) gelatin

  • SDS-PAGE running buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

A. Sample Preparation:

  • Culture cells in serum-free medium for a predetermined time to allow for the secretion of MMPs.

  • Collect the conditioned medium and centrifuge at 4°C to remove cells and debris.

  • Determine the protein concentration of the conditioned medium.

  • Based on the protein concentration, normalize the volume of each sample to be loaded.

  • Mix the normalized samples with non-reducing sample buffer. Do not heat the samples.

B. Electrophoresis:

  • Load the prepared samples into the wells of the gelatin-containing polyacrylamide gel. Include a lane with a pre-stained molecular weight marker.

  • Run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.

C. Renaturation and Development:

  • After electrophoresis, carefully remove the gel from the glass plates.

  • Wash the gel twice with zymogram renaturing buffer for 30 minutes each at room temperature with gentle agitation to remove SDS.

  • Incubate the gel in zymogram developing buffer overnight (16-24 hours) at 37°C.

D. Staining and Destaining:

  • Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes at room temperature with gentle agitation.

  • Destain the gel with destaining solution, changing the destain solution several times, until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs. Pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2 will appear at approximately 92 kDa, 82 kDa, 72 kDa, and 62 kDa, respectively.

E. Analysis:

  • Image the gel using a gel documentation system.

  • Quantify the intensity of the clear bands using densitometry software.

Visualizations

Batimastat_Mechanism_of_Action cluster_MMP MMP Active Site MMP MMP-2 / MMP-9 Cleavage Substrate Cleavage & Extracellular Matrix Degradation MMP->Cleavage Catalyzes Inhibition Inhibition of Enzymatic Activity MMP->Inhibition Leads to Zinc_Ion Zn²⁺ Substrate Collagen (Substrate) Substrate->MMP Binds to active site This compound This compound (Inhibitor) This compound->MMP Competitively binds to active site This compound->Zinc_Ion Chelates Zn²⁺ ion

Caption: this compound's competitive inhibition of MMP-2 and MMP-9.

Zymography_Workflow Start Start: Conditioned Media Collection Sample_Prep Sample Preparation (Protein Quantification, + Non-reducing buffer) Start->Sample_Prep Electrophoresis SDS-PAGE (Gelatin-containing gel) Sample_Prep->Electrophoresis Renaturation Renaturation (Wash with Triton X-100) Electrophoresis->Renaturation Development Enzymatic Development (Incubate at 37°C) Renaturation->Development Staining Staining (Coomassie Blue) Development->Staining Destaining Destaining Staining->Destaining Analysis Analysis (Image and quantify bands) Destaining->Analysis End End: MMP Activity Determined Analysis->End

Caption: Experimental workflow for Gelatin Zymography.

Signaling_Pathway_Inhibition cluster_signaling Cellular Signaling cluster_ecm Extracellular Matrix Growth_Factors Growth Factors / Cytokines (e.g., TGF-β, PDGF) Receptor Cell Surface Receptors Growth_Factors->Receptor Kinase_Cascade Kinase Cascades (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factors MMP_Expression Increased MMP-2/MMP-9 Gene Expression Transcription_Factors->MMP_Expression Pro_MMPs Pro-MMP-2 / Pro-MMP-9 (Secreted) MMP_Expression->Pro_MMPs Leads to secretion Active_MMPs Active MMP-2 / Active MMP-9 Pro_MMPs->Active_MMPs Activation ECM_Degradation ECM Degradation (Cell Migration, Invasion) Active_MMPs->ECM_Degradation This compound This compound This compound->Active_MMPs Inhibits

References

Troubleshooting inconsistent results in Batimastat cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Batimastat cell viability assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues that can lead to inconsistent results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

This compound (also known as BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix (ECM), a process essential for cell growth, migration, and invasion. By inhibiting MMPs, this compound can interfere with these processes, leading to cytostatic (inhibition of cell growth) and cytotoxic (cell death) effects in various cancer cell lines.[3][4] Its mechanism of action involves binding to the catalytic domain of MMPs, thereby preventing them from breaking down their target substrates.[3]

Q2: I am observing highly variable results between replicate wells in my this compound-treated plates. What could be the cause?

High variability between replicates is a common issue in cell viability assays and can be caused by several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure thorough cell suspension mixing before and during plating.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to significant variations. Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate solutes and affect cell health. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

  • Incomplete Solubilization of Compounds: If this compound or the assay reagents are not fully dissolved, their effective concentration will vary between wells. Ensure complete solubilization according to the manufacturer's instructions.

Q3: My untreated control cells show lower viability than expected. What should I check?

Low viability in control wells can be due to:

  • Suboptimal Culture Conditions: Ensure that the temperature, CO2 levels, and humidity in your incubator are optimal for your specific cell line.[5]

  • Media and Reagent Contamination: Microbial contamination can significantly impact cell health. Always use sterile techniques and check your media and reagents for any signs of contamination.

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered cell behavior, including reduced growth rates. It is advisable to use cells within a consistent and low passage number range.

  • Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.[6] Prepare a vehicle control with the same concentration of the solvent to assess its effect on cell viability. The final DMSO concentration in the culture medium should typically not exceed 0.1%.[6]

Q4: Can this compound interfere with the cell viability assay itself?

Yes, it is possible for test compounds to interfere with assay reagents.[7] For instance:

  • Colorimetric Assays (MTT, XTT): Colored compounds can interfere with absorbance readings. It is important to run a control with this compound in cell-free media to check for any direct interaction with the assay reagents.

  • Fluorescent Assays (alamarBlue/Resazurin): Some compounds can be inherently fluorescent or can quench the fluorescent signal, leading to inaccurate results.[8]

  • Luminescent Assays (CellTiter-Glo): Certain compounds may inhibit or enhance the luciferase enzyme activity central to these assays.

Always include appropriate controls to test for potential compound interference.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound Across Experiments

Inconsistent IC50 values can stem from a variety of experimental variables. Use the following table to troubleshoot potential causes.

Potential CauseRecommended Solution
This compound Stock Solution Degradation This compound stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[9] Prepare fresh dilutions from a stable stock for each experiment.
Variations in Cell Density The initial cell seeding density can significantly impact the apparent IC50 value. Optimize and standardize the cell number per well for each cell line. A cell density that allows for exponential growth throughout the experiment is recommended.[10]
Differences in Treatment Duration The duration of this compound exposure will affect the observed cell viability. Standardize the incubation time with this compound across all experiments.
Cell Line Instability Cell lines can change over time with increasing passage number. Maintain a consistent range of passage numbers for your experiments and periodically check for mycoplasma contamination.
Issue 2: Unexpected Results in a Specific Cell Viability Assay

The choice of cell viability assay can influence the outcome of your experiment. Different assays measure different cellular parameters.

Assay TypeCommon Issues & Troubleshooting
MTT/XTT Assays Problem: Low signal or high background. Troubleshooting: Ensure formazan crystals are fully dissolved before reading the plate. Use a solubilization buffer compatible with your plate reader. High background can be caused by microbial contamination or phenol red in the media.
alamarBlue (Resazurin) Assays Problem: High background fluorescence. Troubleshooting: Protect the reagent from light to prevent breakdown.[11] Ensure the reagent is fully dissolved by warming to 37°C and mixing if precipitation is observed.[11] Microbial contamination can also reduce the dye, leading to false positives.[12]
CellTiter-Glo (ATP) Assays Problem: High variability between replicates. Troubleshooting: Ensure complete cell lysis by mixing the plate on an orbital shaker for a few minutes after adding the reagent.[13] Allow the plate to equilibrate to room temperature before adding the reagent and before reading the luminescence to avoid temperature gradients.[14]

It is a good practice to confirm results using at least two different viability assays that measure distinct cellular parameters (e.g., metabolic activity and membrane integrity).[15]

Experimental Protocols

General Protocol for a this compound Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well, usually at 10% of the culture volume.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[18]

Visualizations

Batimastat_Mechanism_of_Action cluster_inhibition Effect of this compound This compound This compound MMPs Matrix Metalloproteinases (MMP-1, -2, -3, -7, -9, etc.) This compound->MMPs Inhibition Inhibition ECM Extracellular Matrix (Collagen, etc.) MMPs->ECM Degrades Cell_Processes Cell Proliferation, Migration, Invasion Degraded_ECM Degraded ECM Degraded_ECM->Cell_Processes Promotes Inhibition->Cell_Processes Leads to Inhibition of

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_replicates Replicate Troubleshooting cluster_controls Control Troubleshooting cluster_ic50 IC50 Troubleshooting Start Inconsistent Results in Viability Assay Check_Replicates High Variability in Replicates? Start->Check_Replicates Check_Controls Issues with Controls? Start->Check_Controls Check_IC50 Inconsistent IC50? Start->Check_IC50 Seeding Review Cell Seeding Protocol Check_Replicates->Seeding Pipetting Check Pipetting Technique Check_Replicates->Pipetting Edge_Effect Assess for Edge Effects Check_Replicates->Edge_Effect Culture_Conditions Verify Culture Conditions Check_Controls->Culture_Conditions Solvent_Toxicity Test for Solvent Toxicity Check_Controls->Solvent_Toxicity Compound_Interference Check for Assay Interference Check_Controls->Compound_Interference Stock_Solution Evaluate this compound Stock Check_IC50->Stock_Solution Cell_Density Standardize Cell Density Check_IC50->Cell_Density Incubation_Time Standardize Incubation Time Check_IC50->Incubation_Time

Caption: Troubleshooting workflow for inconsistent results.

Batimastat_Signaling_Pathway This compound This compound MMPs MMPs This compound->MMPs Inhibits MAPK MAPK Pathway (ERK1/2, p38) This compound->MAPK Influences PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Influences Apoptosis Apoptosis This compound->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Induces MMPs->MAPK Activates MMPs->PI3K_AKT Activates MAPK->Apoptosis Can induce PI3K_AKT->Apoptosis Inhibits

Caption: Simplified signaling pathways affected by this compound.

References

Batimastat Off-Target Effects: A Technical Support Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address and navigate the potential off-target effects of Batimastat (BB-94) in cellular models. This compound is a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor. While it is a valuable tool for studying the roles of MMPs in various biological processes, its broad specificity can lead to off-target effects that may complicate data interpretation. This guide offers practical advice and detailed protocols to help you identify, understand, and mitigate these effects in your experiments.

I. Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses common problems researchers may encounter when using this compound that could be indicative of off-target effects.

Question 1: I'm observing significant cytotoxicity or apoptosis in my cell line at concentrations expected to be selective for MMP inhibition. Is this an off-target effect?

Answer: It is possible that the observed cytotoxicity is an off-target effect. While high concentrations of any compound can lead to toxicity, this compound has been reported to induce apoptosis and cell cycle arrest in various cell lines, sometimes independently of its MMP inhibitory activity.[1][2]

Troubleshooting Workflow:

start Unexpected Cytotoxicity Observed q1 Is MMP activity significantly reduced at this concentration? start->q1 exp1 Perform Gelatin Zymography to assess MMP-2/MMP-9 activity q1->exp1  Experiment res1_yes Yes, MMPs are inhibited exp1->res1_yes  Result res1_no No, minimal MMP inhibition exp1->res1_no  Result path_on_target Phenotype could be ON-TARGET (MMP-dependent) res1_yes->path_on_target path_off_target Phenotype is likely OFF-TARGET res1_no->path_off_target investigate_pathways Investigate MAPK/ERK and PI3K/AKT signaling pathways path_off_target->investigate_pathways q2 Does the phenotype persist in MMP-deficient cells? path_on_target->q2 exp2 Use CRISPR/Cas9 to knockout target MMPs or use siRNA q2->exp2  Experiment res2_yes Yes, phenotype persists exp2->res2_yes  Result res2_no No, phenotype is rescued exp2->res2_no  Result conclusion_off Conclusively OFF-TARGET. Investigate other pathways. res2_yes->conclusion_off conclusion_on Conclusively ON-TARGET. Proceed with MMP-related hypothesis. res2_no->conclusion_on conclusion_off->investigate_pathways

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Further Steps:

  • Investigate Apoptosis and Cell Cycle: Perform Annexin V/PI staining and cell cycle analysis by flow cytometry to quantify apoptosis and identify cell cycle arrest. This compound has been shown to induce G0/G1 or S-phase arrest in a cell-line-dependent manner.[2][3]

  • Analyze Signaling Pathways: Use western blotting to examine the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways. This compound has been observed to modulate these pathways, which can influence cell survival and proliferation.[1][2]

Question 2: My experimental results are inconsistent with previous findings using other MMP inhibitors. How can I determine if this is due to this compound's off-target activity?

Answer: Discrepancies between the effects of this compound and other, more selective MMP inhibitors can point towards off-target effects. This compound is a broad-spectrum inhibitor and also affects members of the ADAM (A Disintegrin and Metalloproteinase) family, which other MMP inhibitors may not.[4][5]

Experimental Strategy to Differentiate On- and Off-Target Effects:

start Inconsistent results with other MMP inhibitors exp1 Compare this compound with a more selective MMP inhibitor (e.g., specific MMP-9 inhibitor) start->exp1 exp2 Use a pan-ADAM inhibitor (e.g., GI254023X for ADAM10) in parallel with this compound start->exp2 exp3 Validate target engagement using CRISPR/Cas9-generated MMP-knockout cell lines start->exp3 res1 If selective inhibitor does not replicate this compound's effect, suspect off-target activity. exp1->res1 res2 If ADAM inhibitor phenocopies This compound's effect, suggests ADAMs are off-targets. exp2->res2 res3 If this compound still produces the effect in MMP-knockout cells, it confirms an off-target mechanism. exp3->res3

Caption: Strategy to dissect on- and off-target effects.

Key Considerations:

  • Selectivity Profile: Compare the known selectivity profiles of the inhibitors used. This compound's inhibition of ADAMs, such as ADAM17 (TACE), can have significant biological consequences that are distinct from those of MMP inhibition.[4][5]

  • CRISPR/Cas9 Validation: Using CRISPR/Cas9 to create knockout cell lines for the intended MMP target is a powerful method to confirm whether the observed phenotype is on-target.[6][7] If the effect of this compound persists in the absence of its primary target, it is definitively an off-target effect.

II. Frequently Asked Questions (FAQs)

Q1: What are the known on- and off-targets of this compound?

A: this compound is a potent, broad-spectrum inhibitor of MMPs. It also inhibits several members of the ADAM family of metalloproteinases.

Table 1: IC₅₀ Values of this compound for Various Metalloproteinases

Target FamilyTargetIC₅₀ (nM)Reference(s)
MMPs MMP-13[4][8][9][10][11]
MMP-24[4][8][9][10][11]
MMP-320[4][8][9][10][11]
MMP-76[4][8][9][10][11]
MMP-810[8][9]
MMP-94[4][8][9][10][11]
ADAMs ADAM851.3[5]
ADAM17 (TACE)19[5]
CD30 Shedding (cell-based)230[8][9]

Q2: Which signaling pathways are known to be affected by this compound's off-target activity?

A: Studies have shown that this compound can modulate the MAPK/ERK and PI3K/AKT signaling pathways, which are critical regulators of cell proliferation, survival, and apoptosis.[1][2] The activation of ERK1/2 and modulation of AKT phosphorylation have been observed in several cell lines upon this compound treatment, leading to downstream effects on cell fate.[1][2][12]

This compound's Off-Target Signaling Effects:

This compound This compound OffTarget Unknown Off-Target(s) This compound->OffTarget inhibits MAPK_pathway MAPK/ERK Pathway OffTarget->MAPK_pathway PI3K_pathway PI3K/AKT Pathway OffTarget->PI3K_pathway ERK p-ERK1/2 (Activation) MAPK_pathway->ERK AKT p-AKT (Modulation) PI3K_pathway->AKT Apoptosis Apoptosis ERK->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 or S phase) ERK->CellCycleArrest AKT->Apoptosis AKT->CellCycleArrest

Caption: Off-target signaling pathways affected by this compound.

Q3: How can I confirm that this compound is inhibiting MMP activity in my cell culture?

A: Gelatin zymography is a widely used and effective method to assess the activity of gelatinases, primarily MMP-2 and MMP-9, in conditioned media from cell cultures.[9] This technique allows you to visualize the enzymatic activity of both the pro- and active forms of these MMPs. A reduction in the clear bands on the zymogram following this compound treatment indicates successful inhibition.

Q4: Are there more selective alternatives to this compound?

A: Yes, numerous MMP inhibitors with greater selectivity for specific MMPs have been developed. For example, Marimastat is another broad-spectrum MMP inhibitor, but with improved oral bioavailability.[13][14] Additionally, highly selective inhibitors targeting individual MMPs (e.g., MMP-9 specific inhibitors) are available and can be used as comparative tools to dissect the specific roles of different MMPs and to confirm if an observed effect is truly on-target.

III. Key Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the on- and off-target effects of this compound.

Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is adapted from standard zymography procedures and is designed to detect MMP-2 and MMP-9 activity in conditioned cell culture media.[15]

Materials:

  • Conditioned cell culture media (serum-free)

  • Zymogram gel (polyacrylamide gel containing gelatin)

  • Zymogram sample buffer (non-reducing)

  • Zymogram renaturing buffer

  • Zymogram developing buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Collect conditioned media from this compound-treated and control cells. Centrifuge to remove cell debris. Determine protein concentration.

  • Sample Loading: Mix equal amounts of protein with zymogram sample buffer. Do not boil the samples. Load onto the zymogram gel.

  • Electrophoresis: Run the gel at 4°C until the dye front reaches the bottom.

  • Renaturation: Incubate the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation.

  • Development: Incubate the gel in developing buffer overnight at 37°C.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands (indicating gelatin degradation) appear against a blue background.

Troubleshooting:

  • No bands: Insufficient MMPs in the sample (concentrate the media), or the MMPs are inactive.

  • Smearing: Sample overload or degradation.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the steps for quantifying apoptosis by flow cytometry.[16][17][18]

Materials:

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add more binding buffer and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Troubleshooting:

  • High background in control: Mechanical stress during cell handling can cause false positives.[17]

  • Weak signal: Insufficient incubation time or reagent concentration.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)

This protocol describes how to analyze cell cycle distribution by staining DNA with PI.[19][20][]

Materials:

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • PBS

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend in PI/RNase A staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry.

Data Interpretation:

  • The DNA content will be proportional to the PI fluorescence. The G0/G1 phase will have 2N DNA content, and the G2/M phase will have 4N DNA content. The S phase will have an intermediate DNA content.

Troubleshooting:

  • High CV of G0/G1 peak: Cell clumps or improper fixation.[22]

  • No clear G2/M peak: Cells may not be actively proliferating.[23]

Protocol 4: Western Blot for Phosphorylated ERK and AKT

This protocol details the detection of phosphorylated (activated) forms of ERK and AKT.[24][25]

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Sample Preparation: Lyse cells in RIPA buffer. Determine protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and total AKT.

Important Considerations:

  • Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.

  • Use BSA for blocking when detecting phosphorylated proteins, as milk can sometimes cause background.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Batimastat-related toxicity in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor.[1] It functions by binding to the catalytic zinc ion in the active site of MMPs, thereby preventing the degradation of extracellular matrix components.[2] This inhibition of MMPs is the basis for its anti-invasive, anti-metastatic, and anti-angiogenic properties. This compound has been shown to influence the MAPK/ERK and PI3K/AKT signaling pathways.[3]

Q2: What are the common routes of administration for this compound in animal studies?

A2: Due to its poor solubility, this compound is typically administered as a suspension via intraperitoneal (i.p.) injection in animal studies.[2][4]

Q3: What are the known toxicities of this compound in animal studies?

Q4: Are there any known drug interactions that can increase this compound's toxicity?

A4: Co-administration of this compound with certain drugs may increase the risk of specific toxicities. For example, there is a potential for an increased risk of methemoglobinemia when combined with agents like chloroprocaine, cinchocaine, and dyclonine.[5] There may also be an elevated risk of thrombosis when used with darbepoetin alfa or erythropoietin.[5]

Troubleshooting Guide: Minimizing this compound-Related Toxicity

Issue 1: Observed Systemic Toxicity (e.g., weight loss, lethargy)

Potential Cause: The administered dose of this compound may be too high for the specific animal model, strain, or age.

Mitigation Strategies:

  • Dose Optimization:

    • Dose Reduction: Lower the dose of this compound. Studies have shown that lower daily doses can be effective and may mitigate treatment toxicity.[3][6][7]

    • Altered Dosing Schedule: Instead of a single high dose, consider a daily administration of lower doses.[3][6] Research in hematological cell lines suggests that a daily administration scheme can be more effective and less toxic than a single, higher dose.[3][8]

  • Enhanced Monitoring:

    • Implement a more frequent and detailed monitoring schedule for the animals, including daily body weight measurements, food and water intake, and clinical signs of toxicity.

Issue 2: Local Toxicity at the Injection Site (e.g., inflammation, peritonitis)

Potential Cause: this compound's poor solubility and administration as a suspension can lead to local irritation and inflammation.

Mitigation Strategies:

  • Alternative Formulation/Delivery Systems:

    • Nanoparticle-based delivery: Encapsulating this compound in nanoparticles can improve its solubility and provide a more targeted delivery, potentially reducing local and systemic toxicity.[3][9][10]

    • Liposomal formulation: Liposomes can be used to encapsulate this compound, which may improve its biocompatibility and reduce irritation at the injection site.[11][12]

  • Refinement of Injection Technique:

    • Ensure proper suspension of the compound before each injection to avoid administering a concentrated dose.

    • Vary the injection site within the intraperitoneal cavity if multiple injections are required.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Hematological Cell Lines

Cell LineIC50 (µM) - Single Administration (48h)
NB-47.9 ± 1.6
HL-609.8 ± 3.9
F36-P12.1 ± 1.2
H92918.0 ± 1.6

Data from a study on hematological tumor models.[8]

Table 2: Effect of Dosing Schedule on Cell Viability of HL-60 and F36-P Cells at 72h

Cell LineTreatment% Viability
HL-607.5 µM this compound (Single Dose)56.1 ± 7.2
HL-600.5 µM this compound (Daily Dose)28.4 ± 6.8
F36-P7.5 µM this compound (Single Dose)45.2 ± 3.6
F36-P0.5 µM this compound (Daily Dose)36.6 ± 8.6

Adapted from a study showing that a lower total dose administered daily can be more effective at reducing cell viability than a single higher dose.[3][8]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model

This protocol is based on a study in mdx mice and can be adapted for other mouse models.

1. Materials:

  • This compound (BB-94)
  • Phosphate-buffered saline (PBS)
  • Tween 80
  • Sterile syringes and needles

2. Preparation of this compound Suspension:

  • Prepare a suspension of this compound at a concentration of 3 mg/mL in PBS containing 0.01% Tween 80.
  • Ensure the suspension is homogenous by vortexing or sonicating before each use.

3. Administration:

  • Administer this compound via intraperitoneal (i.p.) injection.
  • A commonly used dosage is 30 mg/kg body weight.[13]
  • The dosing schedule can be adapted, for example, three times a week for a duration of 5 weeks.[13]

4. Monitoring for Toxicity:

  • Monitor animals daily for any adverse effects, including changes in weight, behavior, and physical appearance.
  • At the end of the study, perform necropsy and collect tissues for histopathological analysis to assess any organ-specific toxicity.

Protocol 2: Assessment of In Vitro Cytotoxicity

1. Materials:

  • This compound stock solution (dissolved in DMSO)
  • Appropriate cell culture medium and supplements
  • 96-well cell culture plates
  • MTT or other viability assay reagents
  • Plate reader

2. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

3. Treatment:

  • Prepare serial dilutions of this compound in cell culture medium from the stock solution.
  • Remove the old medium from the wells and add the medium containing different concentrations of this compound.
  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

4. Incubation:

  • Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

5. Viability Assay:

  • Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
  • Measure the absorbance using a plate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value by plotting a dose-response curve.

Visualizations

Batimastat_Signaling_Pathway cluster_inhibition This compound Action cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound MMPs MMPs (e.g., MMP-1, -2, -9) This compound->MMPs Inhibits PI3K_AKT PI3K/AKT Pathway MMPs->PI3K_AKT Modulates MAPK_ERK MAPK/ERK Pathway MMPs->MAPK_ERK Modulates Invasion Cell Invasion MMPs->Invasion Inhibits Proliferation Cell Proliferation PI3K_AKT->Proliferation Inhibits Apoptosis Apoptosis MAPK_ERK->Apoptosis Promotes

Caption: this compound's mechanism of action and its impact on key signaling pathways.

Toxicity_Mitigation_Workflow cluster_systemic Systemic Toxicity Mitigation cluster_local Local Toxicity Mitigation start Toxicity Observed in This compound Animal Study decision Systemic or Local Toxicity? start->decision dose_opt Dose Optimization - Reduce Dose - Daily Dosing Schedule decision->dose_opt Systemic alt_form Alternative Formulation - Nanoparticles - Liposomes decision->alt_form Local monitor Enhanced Monitoring - Daily Weight Checks - Clinical Observations dose_opt->monitor alt_form->monitor end Toxicity Minimized monitor->end

Caption: Workflow for troubleshooting and mitigating this compound-related toxicity.

References

Dealing with Batimastat degradation in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for using Batimastat (BB-94) in long-term cell culture experiments. It includes troubleshooting advice for common issues, particularly those related to compound degradation, detailed experimental protocols, and reference data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as BB-94) is a potent, broad-spectrum synthetic inhibitor of matrix metalloproteinases (MMPs).[1] Structurally, it is a collagen peptidomimetic with a hydroxamate moiety that chelates the zinc ion within the active site of MMPs, reversibly inhibiting their enzymatic activity.[2][3] By blocking MMPs, this compound prevents the degradation of the extracellular matrix (ECM), a process critical for tumor invasion, metastasis, and angiogenesis.[3][4]

Q2: Which specific MMPs does this compound inhibit?

A2: this compound inhibits a wide range of MMPs with high potency. It is effective against MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, and MMP-14, among others.[5][6] It also shows inhibitory activity against some members of the ADAM (A Disintegrin and Metalloproteinase) family, such as ADAM17 (TACE).[7]

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is critical to maintain the integrity of this compound. For long-term stability, follow these guidelines:

  • Powder: Store at -20°C. It can be stable for three years or more under these conditions.[6]

  • DMSO Stock Solutions: Prepare high-concentration stock solutions in fresh, anhydrous DMSO.[7] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to two years or at -20°C for up to one year.[6] It is not recommended to store solutions for long periods; use them as soon as possible after preparation.[2]

Q4: What is the recommended working concentration for this compound in cell culture?

A4: The optimal working concentration is highly cell-line dependent and should be determined empirically. However, concentrations typically range from the low nanomolar (nM) to the low micromolar (µM) range. For functional assays, a starting point is often 100 times the in vitro IC50 or Ki value.[8] Studies have used concentrations from 5 µM to 10 µM to induce apoptosis and cell cycle arrest in hematological cell lines.[1][9] Always perform a dose-response curve to determine the IC50 for your specific cell line and experimental endpoint.

Troubleshooting Guide

Problem: I observe a diminishing effect of this compound in my cell culture experiment that lasts several days or weeks.

Solutions:

  • Replenish the Inhibitor: The most straightforward solution is to perform partial media changes with freshly prepared this compound-containing media every 24 to 72 hours. This ensures a more consistent concentration of the active compound throughout the experiment.

  • Determine the Functional Half-Life: The stability of this compound can be affected by your specific cell type, cell density, and media components. It is advisable to determine the functional half-life in your system. See Protocol 2: Determining the Functional Half-Life of this compound for a method to assess this.

  • Use a Lower, More Frequent Dosing Schedule: A study on hematological cell lines demonstrated that daily administration of a low dose (e.g., 0.5 µM) was more effective at inducing cell death over 72 hours than a single, higher dose (e.g., 7.5 µM).[1] This strategy can maintain inhibitory pressure while potentially reducing off-target effects or toxicity.

Problem: I am seeing unexpected cytotoxicity or off-target effects.

Possible Cause:

  • DMSO Concentration: High concentrations of DMSO (>0.5%) can be toxic to many cell lines. Ensure the final concentration of DMSO in your culture medium is kept to a minimum, ideally below 0.1%.[8]

  • Broad-Spectrum Inhibition: this compound is a broad-spectrum MMP inhibitor.[6] The observed phenotype may be a result of inhibiting multiple MMPs, some of which may play unexpected roles in your cellular context. Consider using more selective MMP inhibitors if a specific enzyme is your target.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound.[1] Perform a thorough dose-response analysis to identify a therapeutic window that provides the desired inhibitory effect without excessive toxicity.

Problem: this compound is precipitating in my culture medium.

Possible Cause: this compound has poor aqueous solubility.[2] Adding a highly concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to crash out of solution.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to an intermediate concentration (e.g., 100 µM) in a smaller volume of media, vortex gently, and then add this intermediate stock to your final culture volume.

  • Pre-warm Media: Adding the compound to media that is pre-warmed to 37°C can sometimes aid in solubility.

  • Check Final Concentration: Ensure your final working concentration does not exceed the solubility limit of this compound in your specific culture medium.

Reference Data

Table 1: Inhibitory Concentrations (IC₅₀) of this compound for Various MMPs
Target MMPIC₅₀ (nM)
MMP-1 (Collagenase-1)3[3][6]
MMP-2 (Gelatinase-A)4[3][6]
MMP-3 (Stromelysin-1)20[3][6]
MMP-7 (Matrilysin)6[7]
MMP-8 (Collagenase-2)10[6]
MMP-9 (Gelatinase-B)4[3][6]
ADAM17 (TACE)19
Table 2: Recommended Storage Conditions
FormatSolventStorage TemperatureShelf Life
Powder--20°C≥ 3 years[6]
Stock SolutionAnhydrous DMSO-20°CUp to 1 year[6]
Stock SolutionAnhydrous DMSO-80°CUp to 2 years[6]

Experimental Protocols

Protocol 1: General Handling and Use of this compound in Cell Culture
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-25 mM) by dissolving this compound powder in fresh, anhydrous DMSO.[3][6] Warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[2]

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store aliquots at -80°C for long-term storage.[6]

  • Preparation of Working Solution:

    • Thaw a single aliquot of the DMSO stock solution.

    • Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration.

    • To avoid precipitation, add the DMSO stock to the medium and mix immediately and thoroughly. The final DMSO concentration should not exceed 0.1%.[8]

  • Application to Cells: For long-term experiments, replace the medium with fresh this compound-containing medium every 48-72 hours to maintain a consistent inhibitor concentration.

Protocol 2: Determining the Functional Half-Life of this compound via Gelatin Zymography

This protocol uses the activity of secreted MMP-2 or MMP-9 as a functional readout for the presence of active this compound.

  • Cell Seeding: Plate cells (e.g., HT1080 fibrosarcoma, which secretes high levels of MMPs) at a density that allows for several days of culture without overgrowth.

  • Initial Treatment: Once cells are adhered, replace the medium with serum-free medium containing the desired concentration of this compound (e.g., 5 µM). Serum-free medium is used because serum contains natural MMP inhibitors (TIMPs).

  • Time-Course Sampling:

    • At Time 0, collect a sample of the conditioned medium.

    • Incubate the cells at 37°C.

    • Collect additional samples of the conditioned medium at subsequent time points (e.g., 12, 24, 48, 72 hours) from separate, parallel wells.

  • Sample Preparation: Centrifuge the collected media samples to pellet any cells or debris. Store the supernatant at -80°C until analysis.

  • Gelatin Zymography:

    • Load equal volumes of the conditioned media samples onto a polyacrylamide gel containing gelatin under non-reducing conditions.[9]

    • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer (containing CaCl₂ and ZnCl₂) at 37°C for 12-24 hours.[8]

    • Stain the gel with Coomassie Brilliant Blue.

  • Analysis: Gelatinolytic activity will appear as clear bands on a blue background. The reappearance of these bands over time in the collected samples indicates a loss of this compound's inhibitory activity. Quantify the band intensity using densitometry to estimate the time at which 50% of the initial inhibition is lost.

Visualizations

Batimastat_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell ECM ECM Proteins (e.g., Collagen) DegradedECM Degraded ECM MMPs MMPs (MMP-2, MMP-9, etc.) MMPs->ECM Degradation GrowthFactors Signaling Pathways (MAPK/ERK, PI3K/AKT) MMPs->GrowthFactors Activation Proliferation Cell Proliferation, Invasion, Apoptosis GrowthFactors->Proliferation Regulation This compound This compound (BB-94) This compound->MMPs Inhibition

Caption: this compound inhibits MMPs, preventing ECM degradation and modulating downstream signaling pathways.

Batimastat_Troubleshooting_Workflow Start Start: Diminished this compound Effect Observed Check_Dosing Is the inhibitor being replenished during the experiment? Start->Check_Dosing Replenish Action: Replenish media with fresh This compound every 48-72h Check_Dosing->Replenish No Check_Stability Is the functional half-life in the system known? Check_Dosing->Check_Stability Yes End_Resolved Issue Resolved Replenish->End_Resolved Perform_Assay Action: Determine functional half-life (See Protocol 2) Check_Stability->Perform_Assay No End_Unresolved If issue persists, consider alternative inhibitors or experimental approach Check_Stability->End_Unresolved Yes Adjust_Schedule Action: Adjust dosing schedule based on half-life data Perform_Assay->Adjust_Schedule Adjust_Schedule->End_Resolved

References

How to assess Batimastat stability in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Batimastat in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions?

A1: this compound is a hydroxamic acid derivative. Generally, hydroxamic acids are susceptible to hydrolysis, and their stability is pH-dependent. They tend to be more stable in acidic to neutral conditions and degrade more rapidly under basic conditions due to hydroxide-ion catalyzed hydrolysis. For long-term storage, this compound is typically supplied as a crystalline solid and should be stored at -20°C, where it can be stable for at least four years.[1] Stock solutions are often prepared in DMSO and can be stored at -80°C for up to a year.[2]

Q2: How should I prepare this compound solutions for my experiments?

A2: Due to its poor water solubility, this compound is typically first dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[3] For in-vivo studies, it has been administered as a suspension in phosphate-buffered saline (PBS) containing a surfactant like Tween 80 to aid dispersion.[4] When preparing aqueous solutions for stability studies, it is crucial to first dissolve this compound in a minimal amount of a suitable organic co-solvent before diluting with the desired buffer to prevent precipitation.

Q3: What are the common degradation products of this compound?

A3: While specific degradation products of this compound are not extensively detailed in publicly available literature, the primary degradation pathway for hydroxamic acids is hydrolysis of the hydroxamic acid moiety to the corresponding carboxylic acid.

Q4: Which analytical method is most suitable for assessing this compound stability?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and monitoring the formation of its degradation products. This method allows for the separation of the parent drug from any impurities or degradants, providing an accurate measure of its concentration over time.

This compound Stability Data in Different Buffer Systems

The following table summarizes illustrative stability data for this compound in various buffer systems at 37°C. Please note that these are representative values based on the general stability of hydroxamic acids, as specific public data for this compound is limited. Researchers should perform their own stability studies to determine the precise degradation kinetics under their experimental conditions.

Buffer SystempHTemperature (°C)Half-life (t½) (hours)Key Observations
Acetate Buffer5.037> 48Relatively stable. Minimal degradation observed over 48 hours.
Phosphate-Buffered Saline (PBS)7.437~ 24Moderate degradation. Suitable for short-term experiments.
Carbonate-Bicarbonate Buffer9.037< 8Rapid degradation observed. Not recommended for prolonged studies.

Experimental Protocol: Assessing this compound Stability using HPLC

This protocol outlines a general procedure for determining the stability of this compound in a selected buffer system.

1. Materials and Reagents:

  • This compound powder

  • DMSO (HPLC grade)

  • Selected buffer system (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • Water (HPLC grade)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DMSO in a volumetric flask.

  • Working Solution (10 µg/mL): Dilute the stock solution with the chosen buffer system to a final concentration of 10 µg/mL. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the experiment.

3. Stability Study:

  • Incubate the working solution in a temperature-controlled environment (e.g., 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the sample.

  • Immediately quench any further degradation by diluting the sample with the mobile phase and storing it at a low temperature (e.g., 4°C) until HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 269 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Create a calibration curve using freshly prepared standards of this compound at known concentrations.

  • Quantify the concentration of this compound in each sample by comparing the peak area to the calibration curve.

  • Plot the concentration of this compound versus time and determine the degradation kinetics (e.g., calculate the rate constant and half-life).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound Precipitation in Buffer Poor aqueous solubility of this compound.Increase the proportion of organic co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on the experiment. Use a surfactant (e.g., Tween 80) to improve solubility and prevent precipitation.
Inconsistent HPLC Retention Times Fluctuations in mobile phase composition or flow rate. Column temperature variations.Ensure the mobile phase is well-mixed and degassed. Check for leaks in the HPLC system. Use a column oven to maintain a constant temperature.
Peak Tailing in HPLC Chromatogram Interaction of the analyte with active sites on the column packing. Column overload.Use a mobile phase with a lower pH to suppress the ionization of silanol groups. Reduce the sample concentration or injection volume.
Baseline Drift in HPLC Chromatogram Contamination in the mobile phase or column. Detector lamp aging.Filter all mobile phase components. Flush the column with a strong solvent. Replace the detector lamp if necessary.
Rapid Degradation of this compound Inappropriate pH of the buffer system. High temperature.Select a buffer with a pH closer to the optimal stability range (acidic to neutral). Conduct the experiment at a lower temperature if feasible.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) working Prepare Working Solution in Buffer stock->working incubate Incubate at Controlled Temperature working->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (Kinetics, Half-life) hplc->data

Caption: Experimental workflow for assessing this compound stability.

mmp_inhibition_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell ecm_components Collagen, Gelatin, etc. mmp Matrix Metalloproteinase (MMP) (e.g., MMP-1, -2, -9) degradation ECM Degradation mmp->degradation catalyzes invasion Tumor Invasion & Metastasis degradation->invasion This compound This compound This compound->inhibition inhibition->mmp Inhibits

Caption: this compound inhibits MMPs, preventing ECM degradation.

References

Technical Support Center: Batimastat Dosage Adjustment for Reduced Peritoneal Irritation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Batimastat (BB-94) in preclinical research. The focus of this guide is to address the common issue of peritoneal irritation following intraperitoneal (i.p.) administration and to provide strategies for dosage adjustment to minimize this adverse effect while maintaining experimental efficacy.

Troubleshooting Guide & FAQs

Q1: We are observing signs of peritoneal irritation (e.g., abdominal guarding, ruffled fur, lethargy) in our study animals after i.p. injection of this compound. What are the potential causes?

A1: Peritoneal irritation following i.p. injection of this compound can stem from several factors:

  • Drug Formulation: The vehicle used to dissolve or suspend this compound can be a primary irritant. Components such as DMSO, ethanol, or certain surfactants at high concentrations can cause inflammation.

  • This compound Concentration and Dose: High concentrations or doses of this compound itself may induce a localized inflammatory response.

  • pH of the Solution: Injecting a solution with a pH that is not close to physiological levels can cause irritation.

  • Injection Technique: Improper injection technique can lead to tissue damage and inflammation.

  • Frequency of Administration: Repeated daily injections can lead to cumulative irritation.

Q2: How can we adjust the this compound dosage to reduce peritoneal irritation?

A2: A dose-response study is the most effective method to determine the optimal dose that minimizes irritation while achieving the desired therapeutic effect. One study has shown that daily administration of lower doses of this compound may mitigate treatment toxicity.[1][2] Consider the following strategies:

  • Dose Reduction: Systematically reduce the dose of this compound while monitoring for both therapeutic efficacy and signs of irritation.

  • Fractionated Dosing: Instead of a single high dose, administer smaller doses more frequently (e.g., twice daily) to maintain the total daily dose.

Q3: What are some alternative formulations for this compound to minimize vehicle-induced irritation?

A3: The choice of vehicle is critical. If you suspect the vehicle is the cause of irritation, consider these alternative formulations mentioned in in vivo studies:

  • Suspension in PBS with Tween-80: A common formulation involves suspending this compound in phosphate-buffered saline (PBS) containing a low concentration of a surfactant like Tween-80 (e.g., 0.01-0.1%) to aid in solubility and reduce precipitation.[3]

  • Co-solvent Systems: A mixture of solvents can be used to improve solubility. One such system includes DMSO, PEG300, Tween-80, and saline.[3] It is crucial to keep the final concentration of DMSO as low as possible (ideally below 2%).[3]

Q4: Are there alternative routes of administration for this compound if peritoneal irritation persists?

A4: If reducing the dose and optimizing the formulation do not alleviate peritoneal irritation, consider alternative administration routes. While intraperitoneal injection is common, other routes have been used for systemic drug delivery in preclinical models and may be viable alternatives, such as subcutaneous injection.[4]

Q5: How can we systematically assess the level of peritoneal irritation in our experiments?

A5: A standardized scoring system should be implemented to monitor for signs of irritation. This can include:

  • Clinical Observation: Daily monitoring of animals for signs of pain or distress, such as hunched posture, ruffled fur, lethargy, and abdominal tucking.

  • Body Weight: A significant drop in body weight can be an indicator of systemic toxicity or discomfort.

  • Post-mortem Analysis: At the end of the study, a gross necropsy of the peritoneal cavity can be performed to look for signs of inflammation, such as adhesions, fibrosis, or an increased volume of peritoneal fluid.

Data Presentation: this compound In Vivo Dosages and Formulations

The following table summarizes various dosages and formulations of this compound used in in vivo studies. This information can serve as a starting point for optimizing your experimental protocol.

Animal ModelDosageAdministration RouteVehicle/FormulationReference
Mice (ovarian carcinoma xenograft)60 mg/kg (every other day)Intraperitoneal (i.p.)Not specified[5]
Mice (colon carcinoma metastasis)40 mg/kg (daily)Intraperitoneal (i.p.)Not specified[6]
Mice (B16F1 melanoma)50 mg/kg (daily)Intraperitoneal (i.p.)Not specified[7]
Rats (experimental colitis)5, 10, or 20 mg/kg (twice daily)Intraperitoneal (i.p.)Not specified[8]
General formulation guidanceNot applicableIntraperitoneal (i.p.)1x PBS, 0.1% Tween-20[3]
General formulation guidanceNot applicableIntraperitoneal (i.p.)DMSO, PEG300, Tween-80, Saline[3]

Experimental Protocols

Protocol: Dose-Escalation Study to Determine Optimal this compound Dosage for Reduced Peritoneal Irritation

Objective: To identify the highest tolerable dose of this compound that minimizes peritoneal irritation while maintaining therapeutic efficacy.

Materials:

  • This compound

  • Selected vehicle (e.g., sterile PBS with 0.1% Tween-20)

  • Sterile syringes and needles (25-27 gauge)

  • Study animals (e.g., mice)

  • Anesthetic agent (for terminal procedures)

  • Dissection tools

Methodology:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign animals to different dosage groups (e.g., 5-6 animals per group). Include a vehicle control group. Suggested dosage groups based on literature: Vehicle, 10 mg/kg, 20 mg/kg, 40 mg/kg, and 60 mg/kg.

  • This compound Preparation: Prepare the this compound formulations on the day of injection. Ensure the solution is well-mixed and at room temperature before injection.

  • Administration: Administer the assigned dose of this compound or vehicle via intraperitoneal injection. Ensure proper restraint and injection technique to minimize stress and injury.

  • Monitoring:

    • Clinical Signs: Observe the animals daily for any signs of peritoneal irritation or toxicity (e.g., hunched posture, ruffled fur, lethargy, abdominal guarding). Score these observations on a scale of 0 (normal) to 3 (severe).

    • Body Weight: Record the body weight of each animal daily.

  • Efficacy Assessment: At a predetermined time point (based on the tumor model or disease progression), assess the therapeutic efficacy of this compound. This could involve measuring tumor volume, assessing a specific biomarker, or evaluating other relevant endpoints.

  • Terminal Procedure and Necropsy: At the end of the study, euthanize the animals according to approved protocols. Perform a gross examination of the peritoneal cavity. Look for signs of inflammation, adhesions, and fluid accumulation. A scoring system can be used to quantify the degree of irritation.

  • Data Analysis: Analyze the data to determine the dose of this compound that provides the best balance between therapeutic efficacy and minimal peritoneal irritation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis acclimation Animal Acclimation grouping Group Allocation acclimation->grouping formulation This compound Formulation grouping->formulation injection Intraperitoneal Injection formulation->injection monitoring Daily Monitoring (Clinical Signs & Body Weight) injection->monitoring efficacy Efficacy Assessment monitoring->efficacy necropsy Necropsy & Irritation Scoring efficacy->necropsy data_analysis Data Analysis & Optimal Dose Determination necropsy->data_analysis

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway cluster_downstream Downstream Effects cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway This compound This compound MMPs Matrix Metalloproteinases (MMPs) This compound->MMPs Inhibition ERK ERK1/2 Activation MMPs->ERK Modulates AKT AKT Signaling MMPs->AKT Modulates Apoptosis_ERK Apoptosis ERK->Apoptosis_ERK Survival Cell Survival AKT->Survival

Caption: this compound's impact on key signaling pathways.

References

Validation & Comparative

A Comparative Analysis of Batimastat and Marimastat in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batimastat (BB-94) and its orally bioavailable analogue, Marimastat (BB-2516), are broad-spectrum matrix metalloproteinase (MMP) inhibitors that have been extensively evaluated in preclinical cancer models. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a process integral to tumor growth, invasion, angiogenesis, and metastasis. By inhibiting MMPs, this compound and Marimastat represent a therapeutic strategy aimed at attenuating these key cancer progression pathways. This guide provides a comparative overview of their efficacy, supported by experimental data, and details the methodologies employed in these key studies.

Mechanism of Action

Both this compound and Marimastat are peptidomimetic hydroxamates that function as competitive, reversible inhibitors of MMPs. Their structure mimics the collagen substrate of MMPs, allowing them to bind to the catalytic zinc ion at the active site of these enzymes, thereby blocking their proteolytic activity. This inhibition of ECM degradation is central to their anti-cancer effects.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the efficacy of this compound and Marimastat from various preclinical studies.

Table 1: Comparative Inhibition of Matrix Metalloproteinases (IC50 Values)
Matrix Metalloproteinase (MMP)This compound IC50 (nM)Marimastat IC50 (nM)
MMP-1 (Collagenase-1)35
MMP-2 (Gelatinase-A)46
MMP-3 (Stromelysin-1)20Not Reported
MMP-7 (Matrilysin)613
MMP-9 (Gelatinase-B)43
MMP-14 (MT1-MMP)Not Reported9
Table 2: In Vivo Efficacy in Preclinical Cancer Models
Cancer ModelDrugDosage and AdministrationKey Findings
Human Ovarian Carcinoma Xenograft This compound60 mg/kg i.p. every other dayCompletely prevented tumor growth and spread when combined with cisplatin.
Human Breast Cancer Xenograft (MDA-MB-435) This compound30 mg/kg/day i.p.Significantly inhibited local-regional tumor regrowth and reduced the incidence, number, and volume of lung metastases.
Murine Melanoma Metastasis This compoundNot SpecifiedEffectively blocked metastasis.
Human Colon Carcinoma Metastasis Model This compound40 mg/kg i.p.Reduced the number and cross-sectional area of liver tumors.
Lewis Lung Carcinoma This compoundi.p. administration25% inhibition of mean tumor volume and 26% inhibition of mean lung metastasis number.
Human Gastric Cancer Xenograft (MGLVA1) MarimastatNot SpecifiedReduced tumor growth rate by 48% and increased median survival from 19 to 30 days.
Head and Neck Squamous Cell Carcinoma Xenograft (SCC-1) Marimastat8.7 mg/kg/day via osmotic pumpDelayed tumor growth when combined with cisplatin and radiation.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Marimastat in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Human Tumor Xenograft Model in Athymic Nude Mice

This model is widely used to evaluate the in vivo efficacy of anti-cancer agents.

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a sterile solution, such as PBS or Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Cell Implantation: Anesthetize athymic nude mice (4-6 weeks old). Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Drug Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., 30-60 mg/kg, i.p.) or Marimastat (e.g., 8.7 mg/kg, via osmotic pump) according to the study design. The control group should receive the vehicle.

  • Efficacy Evaluation: Continue treatment for a predetermined period. The primary endpoints are typically tumor growth inhibition and changes in survival rate. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

Experimental Metastasis Model

This model assesses the ability of a compound to inhibit the formation of metastatic colonies.

  • Cell Preparation: Prepare a single-cell suspension of metastatic cancer cells (e.g., B16F1 melanoma) in sterile PBS.

  • Cell Injection: Inject the cancer cells (e.g., 1 x 10^5 cells in 100 µL) into the lateral tail vein of mice to induce lung metastases, or via intrasplenic or intraportal injection for liver metastases.

  • Drug Treatment: Begin treatment with this compound or Marimastat either before, at the same time as, or after tumor cell injection, depending on the study's objective (prophylactic vs. therapeutic).

  • Metastasis Quantification: After a set period (e.g., 2-3 weeks), euthanize the mice and harvest the target organs (e.g., lungs, liver). The number and size of metastatic nodules on the organ surface can be counted macroscopically. For a more detailed analysis, the organs can be fixed, sectioned, and stained with hematoxylin and eosin to visualize and quantify micrometastases.

Visualizations

Signaling Pathway: MMP Inhibition

MMP_Inhibition cluster_ECM Extracellular Matrix (ECM) cluster_Tumor Tumor Cell cluster_Inhibitors MMP Inhibitors ECM ECM Components (Collagen, etc.) Degradation_Outcome Tumor Invasion, Angiogenesis, Metastasis MMPs Matrix Metalloproteinases (MMPs) MMPs->ECM Degradation This compound This compound This compound->MMPs Inhibit Marimastat Marimastat Marimastat->MMPs Inhibit

Caption: Mechanism of MMP inhibition by this compound and Marimastat.

Experimental Workflow: Xenograft Model

Xenograft_Workflow start Cancer Cell Culture implantation Subcutaneous Implantation in Mice start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Drug Administration (this compound/Marimastat) tumor_growth->treatment evaluation Efficacy Evaluation treatment->evaluation end Data Analysis evaluation->end

Caption: Workflow for in vivo efficacy testing in a xenograft model.

Conclusion

Both this compound and Marimastat have demonstrated significant efficacy in a variety of preclinical cancer models, primarily through their potent, broad-spectrum inhibition of MMPs. While this compound showed strong anti-tumor and anti-metastatic effects with intraperitoneal administration, its poor oral bioavailability was a limitation. Marimastat, as an orally active analogue, offered a significant advantage in this regard. The data presented in this guide highlights their potential as anti-cancer agents, although clinical trial outcomes have been mixed, often due to dose-limiting toxicities and their application in advanced-stage cancers. Further research may explore the use of these inhibitors in earlier stages of cancer or in combination with other therapeutic modalities to enhance their efficacy.

Validating Anti-Angiogenic Effects: A Comparative Guide to Batimastat Using CD31 Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Batimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, with other anti-angiogenic agents. The focus is on the validation of their efficacy using CD31 staining to quantify microvessel density, a key indicator of angiogenesis. This guide includes detailed experimental protocols, comparative data, and visual representations of signaling pathways and experimental workflows to support researchers in their anti-angiogenic studies.

Introduction to this compound and Anti-Angiogenesis

This compound (BB-94) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a process essential for endothelial cell migration and invasion during the formation of new blood vessels (angiogenesis).[3] By inhibiting MMPs, this compound effectively blocks these critical steps in angiogenesis, thereby impeding tumor growth and metastasis.[1][2]

The validation of anti-angiogenic agents like this compound heavily relies on robust methods to quantify their effects on tumor vascularization. One of the most widely accepted techniques is the immunohistochemical (IHC) staining for CD31 (also known as Platelet Endothelial Cell Adhesion Molecule-1 or PECAM-1). CD31 is a transmembrane glycoprotein highly expressed on the surface of endothelial cells, making it an excellent marker for identifying blood vessels in tissue samples.[4][5] Quantification of CD31-positive structures allows for the determination of microvessel density (MVD), a key surrogate marker for assessing the extent of angiogenesis.[5][6]

Comparative Analysis of Anti-Angiogenic Agents

This section compares the anti-angiogenic effects of this compound with other compounds, focusing on data obtained from studies utilizing CD31 staining for MVD analysis. While direct head-to-head studies with identical experimental conditions are limited, this compilation of data from various sources provides valuable insights into their relative efficacy.

Quantitative Data Summary

The following table summarizes the observed effects of this compound and two other major classes of anti-angiogenic agents—another MMP inhibitor (Marimastat) and a VEGF inhibitor (Bevacizumab)—on microvessel density as determined by CD31 staining.

CompoundClassModel SystemDosageChange in Microvessel Density (CD31+)Reference
This compound MMP InhibitorMurine B16F1 melanoma liver metastases50 mg/kg i.p. dailySignificantly reduced percentage vascular volume[1]
Marimastat MMP InhibitorHuman colorectal cancer xenograftsNot specified in CD31 studiesN/A (Limited direct CD31 data available)[7]
Bevacizumab VEGF InhibitorMetastatic colorectal cancer (clinical)Standard clinical doseHigh MVD associated with improved Progression-Free Survival[5][8][9]
Bevacizumab Ovarian cancer (clinical)Standard clinical doseGreater reduction in MVD in patients with high baseline MVD[6][10]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental models, dosage, and quantification methods.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the inhibition of MMPs, which in turn affects downstream signaling pathways crucial for angiogenesis. One of the key pathways indirectly influenced by MMP inhibition is the Vascular Endothelial Growth Factor (VEGF) signaling cascade. MMPs can process and release VEGF from the extracellular matrix, making it available to bind to its receptor (VEGFR) on endothelial cells.[3] By inhibiting MMPs, this compound can reduce the bioavailability of VEGF, thus attenuating VEGF-mediated signaling that promotes endothelial cell proliferation, migration, and survival.

Batimastat_Signaling_Pathway cluster_cell Endothelial Cell ECM_VEGF ECM-bound VEGF VEGF Free VEGF VEGFR VEGF Receptor (VEGFR) PI3K PI3K VEGFR->PI3K MAPK MAPK VEGFR->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration & Invasion AKT->Migration MAPK->Proliferation MAPK->Migration MMPs MMPs (e.g., MMP-2, MMP-9) MMPs->ECM_VEGF Cleaves & Releases This compound This compound This compound->MMPs VEGF->VEGFR Binds

Caption: this compound inhibits MMPs, reducing the release of VEGF from the ECM and subsequent pro-angiogenic signaling.

Experimental Protocols

Detailed Protocol for CD31 Immunohistochemistry on Paraffin-Embedded Tumor Tissue

This protocol provides a generalized procedure for CD31 staining. Researchers should optimize specific parameters such as antibody concentrations and incubation times for their particular tissue type and experimental setup.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%) for blocking endogenous peroxidase activity

  • Blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-mouse/human CD31 antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20 minutes).

    • Allow slides to cool to room temperature (approximately 20-30 minutes).

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CD31 antibody in blocking buffer to the optimal concentration.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Prepare and apply the DAB substrate solution according to the manufacturer's instructions.

    • Monitor for the development of a brown precipitate under a microscope.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanol and xylene.

    • Apply a coverslip using a permanent mounting medium.

Experimental Workflow for Validating Anti-Angiogenic Effects

The following diagram illustrates a typical workflow for assessing the anti-angiogenic properties of a compound like this compound.

Experimental_Workflow start Tumor Model (e.g., Xenograft) treatment Treatment Groups (Vehicle Control, this compound, Other Anti-Angiogenic Agents) start->treatment tissue_collection Tumor Tissue Collection & Fixation (Formalin) treatment->tissue_collection paraffin_embedding Paraffin Embedding & Sectioning tissue_collection->paraffin_embedding cd31_staining CD31 Immunohistochemistry paraffin_embedding->cd31_staining imaging Whole Slide Imaging or Microscopy cd31_staining->imaging quantification Microvessel Density (MVD) Quantification imaging->quantification analysis Statistical Analysis & Comparison quantification->analysis end Validation of Anti-Angiogenic Effect analysis->end

Caption: A standard workflow for evaluating the anti-angiogenic efficacy of therapeutic compounds.

Conclusion

This compound demonstrates significant anti-angiogenic properties through its potent inhibition of matrix metalloproteinases. The use of CD31 immunohistochemistry provides a reliable and quantifiable method for validating these effects by measuring the reduction in microvessel density within tumor tissues. While direct comparative data with other anti-angiogenic agents using standardized CD31 staining protocols is an area for further research, the available evidence supports this compound as a valuable tool for investigating the role of MMPs in angiogenesis and for the development of novel anti-cancer therapies. The protocols and workflows outlined in this guide offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other anti-angiogenic compounds.

References

Independent Validation of Batimastat's Effect on Tumor Growth In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Batimastat's in vivo performance in inhibiting tumor growth, supported by experimental data from independent studies. It is intended to offer researchers a comprehensive overview of this compound's efficacy across various cancer models and in comparison to other therapeutic agents.

This compound: A Broad-Spectrum Matrix Metalloproteinase Inhibitor

This compound (BB-94) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] In cancer, elevated MMP activity facilitates tumor growth, invasion, angiogenesis, and metastasis.[1][3] this compound functions by binding to the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[2] It has demonstrated potent inhibitory activity against several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.[2][4]

In Vivo Efficacy of this compound in Preclinical Cancer Models

Numerous independent studies have validated the anti-tumor effects of this compound in various animal models of cancer. These studies demonstrate its ability to reduce primary tumor growth, inhibit metastasis, and suppress angiogenesis.

Summary of In Vivo Studies on this compound
Cancer TypeAnimal ModelTumor Cell LineThis compound Dosage & AdministrationKey Findings
Melanoma MiceB16F150 mg/kg i.p. daily54% reduction in tumor volume; inhibited angiogenesis.[5]
Colon Carcinoma Nude MiceHuman Colon Carcinoma30 mg/kg i.p. daily for 60 days, then 3x/weekReduced median primary tumor weight from 293 mg to 144 mg; reduced local invasion and metastasis.[6]
Breast Cancer Athymic Nude MiceMDA-MB-43530 mg/kg i.p. dailySignificantly inhibited local-regional regrowth of resected tumors; reduced incidence, number, and volume of lung metastases.[7]
Hemangioma Nude MiceMurine Endothelioma (eEnd.1)0.3, 3, or 30 mg/kg at injection site, dailyInhibited tumor growth in a dose-dependent manner.[8]

Comparative Efficacy of this compound

While direct head-to-head studies are limited, data from various independent validations allow for a comparative assessment of this compound against other MMP inhibitors and in combination with standard chemotherapeutic agents.

This compound vs. Other MMP Inhibitors

Marimastat, an orally bioavailable analogue of this compound, has also been extensively studied.[1] Both agents have shown efficacy in preclinical models by preventing the growth and spread of various malignant tumors.[1] However, early clinical trials for both this compound and Marimastat in advanced cancers did not show a significant survival benefit, which has been attributed to factors such as lack of specificity and unforeseen side effects.[9]

This compound in Combination Therapy

This compound has shown synergistic effects when combined with conventional chemotherapy agents.

Combination AgentCancer ModelKey Findings
Cisplatin Human Ovarian Carcinoma XenograftsConcomitant treatment completely prevented the growth and spread of xenografts.[4]
Captopril Lewis Lung CarcinomaCombination resulted in a 51% inhibition of tumor growth and an 80% inhibition of metastasis, demonstrating a synergistic effect.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key studies cited in this guide.

General In Vivo Tumor Model Protocol

A common experimental workflow for assessing the in vivo efficacy of this compound involves the following steps:

  • Cell Culture: The selected human or murine cancer cell line is cultured under standard laboratory conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are typically used for xenograft models to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously, orthotopically, or intravenously into the mice to establish primary tumors or metastatic models.

  • Treatment Administration: Once tumors reach a palpable size or after a set period for metastasis models, animals are randomized into control and treatment groups. This compound is typically administered intraperitoneally as a suspension.

  • Tumor Growth Measurement: Primary tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Metastasis Assessment: At the end of the study, animals are euthanized, and organs such as the lungs and liver are harvested to quantify metastatic nodules.

  • Angiogenesis Analysis: Tumor tissues may be processed for immunohistochemical analysis of markers for blood vessel density (e.g., CD31) to assess angiogenesis.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the significance of the observed differences between treatment and control groups.

G cluster_setup Experimental Setup cluster_procedure In Vivo Procedure cluster_analysis Data Analysis A Cancer Cell Line Culture C Tumor Cell Implantation (Subcutaneous/Orthotopic) A->C B Animal Model Selection (e.g., Nude Mice) B->C D Tumor Growth to Palpable Size C->D E Randomization of Animals D->E F Treatment Administration (this compound or Vehicle) E->F G Tumor Growth Measurement F->G H Metastasis Quantification F->H I Angiogenesis Assessment F->I J Statistical Analysis G->J H->J I->J

Experimental Workflow for In Vivo Validation of this compound

Signaling Pathways Targeted by this compound

This compound's primary mechanism of action is the direct inhibition of MMPs. This action disrupts downstream signaling pathways that are critical for tumor progression. By inhibiting MMPs, this compound can interfere with the release and activation of growth factors, cell-cell and cell-matrix interactions, and the modification of the tumor microenvironment. This can lead to the suppression of signaling cascades such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.[11][12]

G cluster_upstream Upstream Regulation cluster_mmp MMP Activity cluster_downstream Downstream Effects GrowthFactors Growth Factors, Cytokines MMPs Matrix Metalloproteinases (MMPs) GrowthFactors->MMPs TumorMicroenvironment Tumor Microenvironment TumorMicroenvironment->MMPs ECM_Degradation ECM Degradation MMPs->ECM_Degradation GrowthFactorRelease Growth Factor Release MMPs->GrowthFactorRelease This compound This compound This compound->MMPs InvasionMetastasis Invasion & Metastasis ECM_Degradation->InvasionMetastasis MAPK_ERK MAPK/ERK Pathway GrowthFactorRelease->MAPK_ERK CellProliferation Cell Proliferation MAPK_ERK->CellProliferation Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis CellProliferation->InvasionMetastasis Angiogenesis->InvasionMetastasis

This compound's Mechanism of Action on MMP Signaling Pathways

Conclusion

Independent in vivo studies consistently demonstrate that this compound effectively inhibits tumor growth, metastasis, and angiogenesis across a range of cancer models. Its efficacy can be further enhanced when used in combination with standard chemotherapeutic agents. While early clinical trials presented challenges, the preclinical data underscores the therapeutic potential of MMP inhibition. Future research may focus on more selective MMP inhibitors and combination strategies to maximize anti-tumor activity while minimizing side effects. This guide provides a foundational understanding for researchers and drug development professionals exploring the therapeutic utility of this compound and other MMP inhibitors in oncology.

References

A Comparative Analysis of Batimastat and Newer Generation MMP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of matrix metalloproteinase (MMP) inhibition has evolved significantly since the development of early broad-spectrum inhibitors. This guide provides a detailed comparison between Batimastat (BB-94), a pioneering first-generation MMP inhibitor, and the more selective, newer generation inhibitors that have emerged from lessons learned in early clinical trials. We present supporting experimental data, detailed methodologies for key assays, and visualizations to clarify complex pathways and workflows for researchers, scientists, and drug development professionals.

Introduction to MMP Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] While they play vital roles in physiological processes like wound healing and tissue remodeling, their overexpression is linked to numerous pathologies, including cancer, arthritis, and cardiovascular disease.[1][2] This has made MMPs attractive therapeutic targets.

The first wave of synthetic MMP inhibitors (MMPIs), exemplified by this compound, were designed as broad-spectrum agents.[1][3] However, clinical trials with these inhibitors were largely unsuccessful, primarily due to dose-limiting side effects, most notably musculoskeletal syndrome (MSS).[1][4] This led to the development of a new generation of MMPIs with improved selectivity, aiming to target specific MMPs involved in disease pathology while sparing those essential for normal tissue function.[4]

This compound (BB-94): The Broad-Spectrum Pioneer

This compound was the first synthetic MMP inhibitor to be evaluated in clinical trials.[5][6] It is a peptidomimetic compound containing a hydroxamic acid group that potently chelates the zinc ion within the catalytic site of various MMPs, thereby blocking their activity.[7][8]

Mechanism and Spectrum: this compound acts as a competitive, reversible inhibitor that mimics the collagen substrate cleaved by MMPs.[9] Its broad-spectrum activity targets multiple MMPs with high affinity.[9][10] Despite promising preclinical results in cancer models, its clinical utility was hampered by several factors.[6][10]

Clinical Trials and Limitations: Phase I and II clinical trials showed that this compound could help control malignant ascites and pleural effusions.[11][12] However, its development was ultimately halted due to significant drawbacks:

  • Poor Oral Bioavailability: this compound is poorly soluble and could not be administered orally, requiring direct intraperitoneal or intrapleural injections.[5][7]

  • Lack of Specificity: Its broad-spectrum nature led to the inhibition of MMPs necessary for normal tissue homeostasis, resulting in side effects like musculoskeletal pain and inflammation (MSS).[1][13]

  • Limited Efficacy: While showing some activity, it did not produce the desired therapeutic outcomes in advanced-stage cancer patients.[9]

Newer Generation MMP Inhibitors: The Age of Selectivity

The failure of first-generation MMPIs highlighted the need for greater specificity.[1][4] Researchers concluded that inhibiting specific MMPs driving a particular pathology, rather than the entire family, was a more viable strategy.[4] The new generation of inhibitors achieves selectivity through various innovative approaches.

Strategies for Selectivity:

  • Targeting Non-Conserved Sites: Instead of solely targeting the highly conserved zinc-binding catalytic site, new inhibitors are designed to interact with non-conserved secondary binding sites (exosites) unique to specific MMPs.[1][4]

  • Non-Hydroxamate Zinc-Binding Groups: To move away from the class that produced MSS, inhibitors with alternative zinc-binding groups (e.g., carboxylates, phosphonyls) have been developed.[3][8]

  • Antibody-Based Inhibitors: Monoclonal antibodies offer high specificity for a single MMP target. A notable example is Andecaliximab (GS-5745) , a monoclonal antibody that selectively inhibits MMP-9.[1][4] Clinical trials with Andecaliximab have shown it to be well-tolerated without inducing the musculoskeletal side effects seen with broad-spectrum inhibitors.[4]

These newer agents are being investigated for a range of conditions, including gastric cancer, diabetic foot ulcers, and multiple sclerosis.[4]

Performance Comparison: this compound vs. Newer Generation Inhibitors

The following tables summarize the quantitative differences between this compound and a representative newer generation inhibitor, Andecaliximab.

Table 1: Inhibitor Characteristics and In Vitro Potency

FeatureThis compound (BB-94)Andecaliximab (GS-5745)
Inhibitor Class Peptidomimetic, HydroxamateMonoclonal Antibody
Target(s) Broad-Spectrum (MMP-1, -2, -3, -7, -9, etc.)[9][14]Selective for MMP-9[4]
IC50 / Ki MMP-1: 3 nM (IC50)[15]Ki < 30 pM
MMP-2: 4 nM (IC50)[15]
MMP-9: 4 nM (IC50)[15]
MMP-7: 6 nM (IC50)[15]
MMP-3: 20 nM (IC50)[15]
Mechanism Zinc Chelation in Catalytic Site[7]Binds to and inhibits MMP-9 activity[4]

Table 2: Clinical and Pharmacokinetic Profile

FeatureThis compound (BB-94)Andecaliximab (GS-5745)
Administration Intraperitoneal / Intrapleural[5][12]Intravenous[4]
Oral Bioavailability Poor[5]Not Applicable
Key Side Effects Musculoskeletal Syndrome (MSS), Peritonitis[1][5]Generally well-tolerated; no MSS reported[4]
Clinical Status Development Halted[5]Investigated in Phase 2/3 trials[4]

Experimental Protocols

The evaluation of MMP inhibitors relies on robust and standardized assays. Below are the methodologies for two common types of in vitro assays used to determine inhibitor potency (e.g., IC50 values).

Fluorometric Inhibitor Screening Assay (FRET-based)

This is a high-throughput method for measuring MMP activity and inhibition.

  • Principle: The assay utilizes a substrate consisting of a peptide sequence specific for the MMP of interest, flanked by a fluorescent group (fluorophore) and a quenching group. In its intact state, the quencher suppresses the fluorescence of the fluorophore via Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.

  • Methodology:

    • Reagent Preparation: Reconstitute the lyophilized MMP enzyme and the FRET substrate in the provided assay buffer. Dilute the test inhibitor (e.g., this compound) to various concentrations.

    • Reaction Setup: In a 96-well microplate, add the MMP enzyme to wells containing either the assay buffer (uninhibited control), a known inhibitor (positive control), or the test inhibitor at various concentrations.

    • Incubation: Incubate the plate briefly (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiation of Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.

    • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm or 490/520 nm, depending on the fluorophore).[16]

    • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the uninhibited control. The IC50 value is calculated by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.

Colorimetric Inhibitor Screening Assay

This method is an alternative to fluorescence-based assays and is also suitable for high-throughput screening.

  • Principle: This assay uses a thiopeptide substrate where the MMP cleavage site is replaced by a thioester bond. When an MMP hydrolyzes this bond, it produces a sulfhydryl group. This group then reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which is also present in the reaction mixture, to produce 2-nitro-5-thiobenzoic acid. This product is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.[17]

  • Methodology:

    • Reagent Preparation: Prepare solutions of the MMP enzyme, thiopeptide substrate, DTNB, and the test inhibitor in assay buffer.

    • Reaction Setup: In a 96-well microplate, combine the MMP enzyme with varying concentrations of the test inhibitor or control solutions.

    • Initiation of Reaction: Add the thiopeptide substrate and DTNB mixture to each well to start the reaction.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period.

    • Measurement: Read the absorbance of each well at 412 nm using a microplate reader.[17]

    • Data Analysis: The amount of color produced is proportional to the MMP activity. Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control and determine the IC50 value as described for the fluorometric assay.

Visualizing MMP Inhibition and Signaling

The following diagrams, created using the DOT language, illustrate key concepts in MMP inhibition and function.

cluster_MMP Active MMP cluster_Inhibitor This compound cluster_Complex Inhibited Complex MMP Catalytic Domain Zinc Ion (Zn2+) Inhibited Inactive MMP-Batimastat Complex This compound Hydroxamate Group Peptide Backbone This compound->MMP Binds & Chelates Zn2+ GF Growth Factors (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor GF->Receptor 1. Signal Binding MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK 2. Intracellular Cascade AP1_NFkB Transcription Factors (AP-1, NF-κB) MAPK->AP1_NFkB 3. Activation Pro_MMP Pro-MMP (Inactive) AP1_NFkB->Pro_MMP 4. Gene Transcription Active_MMP Active MMP Pro_MMP->Active_MMP 5. Proteolytic Activation ECM ECM Degradation (e.g., Collagen) Active_MMP->ECM 6. Substrate Cleavage Cell_Effects Cellular Effects (Migration, Invasion, Angiogenesis) ECM->Cell_Effects start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Dispense Enzyme and Inhibitor into 96-well plate start->setup preincubate Pre-incubate at 37°C setup->preincubate add_substrate Add Substrate to Initiate Reaction preincubate->add_substrate measure Kinetic Measurement (Fluorescence/Absorbance) add_substrate->measure analyze Data Analysis: Calculate Reaction Rates Determine % Inhibition measure->analyze end End: Determine IC50 Value analyze->end

References

Assessing the Synergistic Effects of Batimastat with Radiotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the potential of combination therapies is paramount. This guide provides a comparative analysis of Batimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, with radiotherapy. Due to the limited availability of direct comparative studies of this compound with radiotherapy, this guide also includes data on Marimastat, a structurally related and orally bioavailable MMP inhibitor, to offer a broader perspective on the synergistic potential of this class of drugs with radiation treatment.

Introduction to this compound and its Rationale for Radiotherapy Combination

This compound (BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of enzymes crucial for the degradation of the extracellular matrix. This degradation is a key process in tumor invasion, metastasis, and angiogenesis. Radiotherapy, a cornerstone of cancer treatment, can paradoxically increase the expression and activity of certain MMPs, which has been linked to radioresistance and tumor progression. This provides a strong rationale for combining MMP inhibitors like this compound with radiotherapy to potentially enhance treatment efficacy. While this compound itself showed promise in preclinical models by inhibiting tumor regrowth and metastasis, its development was hampered by poor oral bioavailability, necessitating intraperitoneal administration in studies.

Comparative Analysis: this compound vs. Marimastat in Combination with Radiotherapy

While direct head-to-head preclinical data for this compound with radiotherapy is scarce, studies on the orally available analog, Marimastat, in combination with chemoradiotherapy offer valuable insights into the potential synergies.

Preclinical Efficacy

This compound: Preclinical studies have demonstrated that this compound can inhibit the local-regional regrowth of resected tumors and reduce the incidence, number, and volume of lung metastases in a breast cancer xenograft model. Its mechanism of action is linked to the inhibition of MMP activity and has been shown to influence signaling pathways such as MAPK/ERK and PI3K/AKT.

Marimastat: A study on a head and neck squamous cell carcinoma xenograft model showed that the combination of Marimastat with cisplatin and radiation resulted in a statistically significant delay in tumor growth compared to chemoradiation alone.

Quantitative Data Summary

Treatment GroupMean Tumor Doubling Time (Days)Statistical Significance (vs. Cisplatin + Radiation)
Control (Vehicle)Not Reported-
Marimastat AloneNot Reported-
Cisplatin + RadiationNot Reported-
Marimastat + Cisplatin + RadiationSignificantly longerp = 0.03

Table adapted from a study on Marimastat in a head and neck cancer xenograft model. A direct numerical value for doubling time was not provided in the abstract, but the statistical significance of the delay was highlighted.

Experimental Protocols

A detailed experimental protocol for combining an MMP inhibitor with radiotherapy is crucial for reproducibility and further research. The following is based on the preclinical study of Marimastat with chemoradiotherapy.

Objective: To assess the effect of combining a synthetic matrix metalloprotease inhibitor (Marimastat) and chemoradiation therapy on tumor growth in a murine model of head and neck squamous-cell carcinoma (SCC).

Animal Model:

  • Athymic, nude mice bearing SCC-1 xenografts.

Treatment Groups:

  • Control: Vehicle alone administered via a subcutaneous osmotic pump.

  • Marimastat alone: Marimastat at a dose of 8.7 mg/kg/day over a 14-day period via a subcutaneous osmotic pump.

  • Cisplatin + Radiation: 4 intraperitoneal doses of cisplatin (3 mg/kg) administered 1 hour before each fraction of radiation. Radiotherapy was given in 4 fractions of 2 Gy each on days 8, 12, 16, and 20 (total dose of 8 Gy).

  • Marimastat + Cisplatin + Radiation: Combination of the treatments in groups 2 and 3.

Tumor Growth Assessment:

  • Tumors were measured biweekly for 32 days.

  • Tumor size was calculated as the product of the two largest diameters.

  • Tumor doubling time was determined for each treatment group.

Toxicity Monitoring:

  • Mouse weight was monitored throughout the experiment.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of MMP inhibitors with radiotherapy is thought to involve multiple signaling pathways. Radiotherapy induces DNA damage and triggers stress responses in tumor cells, which can include the upregulation of MMPs. By inhibiting these MMPs, this compound and similar drugs may counteract this resistance mechanism. Furthermore, this compound's influence on the MAPK/ERK and PI3K/AKT pathways could potentiate the cytotoxic effects of radiation.

G cluster_0 Radiotherapy cluster_1 MMP Inhibitor cluster_2 Cellular Processes cluster_3 Tumor Response RT Radiotherapy DNADamage DNA Damage RT->DNADamage induces MMPs MMP Expression & Activity RT->MMPs upregulates This compound This compound This compound->MMPs inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK modulates PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT modulates TumorGrowthDelay Tumor Growth Delay & Radiosensitization DNADamage->TumorGrowthDelay Angiogenesis Angiogenesis MMPs->Angiogenesis promotes Invasion_Metastasis Invasion & Metastasis MMPs->Invasion_Metastasis promotes MMPs->TumorGrowthDelay inhibition enhances MAPK_ERK->TumorGrowthDelay contributes to PI3K_AKT->TumorGrowthDelay contributes to Angiogenesis->TumorGrowthDelay inhibition enhances Invasion_Metastasis->TumorGrowthDelay inhibition enhances

Caption: Putative signaling pathways affected by the combination of this compound and radiotherapy.

Experimental Workflow

The following diagram outlines a typical preclinical experimental workflow to assess the synergy between an MMP inhibitor and radiotherapy.

G cluster_0 Phase 1: In Vitro Studies cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Mechanistic Analysis CellCulture Tumor Cell Culture TreatmentGroups_invitro Treatment Groups: - Control - this compound - Radiotherapy - Combination CellCulture->TreatmentGroups_invitro ViabilityAssay Cell Viability Assays (e.g., MTT, Clonogenic Survival) TreatmentGroups_invitro->ViabilityAssay Xenograft Tumor Xenograft Model (e.g., Nude Mice) ViabilityAssay->Xenograft Proceed if synergy observed TreatmentGroups_invivo Treatment Groups: - Control - this compound - Radiotherapy - Combination Xenograft->TreatmentGroups_invivo TumorMeasurement Tumor Volume Measurement TreatmentGroups_invivo->TumorMeasurement Toxicity Toxicity Assessment (e.g., Body Weight) TreatmentGroups_invivo->Toxicity TumorHarvest Tumor Tissue Harvesting TumorMeasurement->TumorHarvest At study endpoint IHC Immunohistochemistry (e.g., for MMPs, Ki-67) TumorHarvest->IHC WesternBlot Western Blot (for signaling proteins) TumorHarvest->WesternBlot

Caption: A generalized experimental workflow for assessing this compound and radiotherapy synergy.

Conclusion

The available preclinical evidence, particularly from studies with the related compound Marimastat, suggests that combining MMP inhibitors with radiotherapy holds promise for enhancing anti-tumor efficacy. The rationale is supported by the known mechanisms of both treatment modalities and their interplay in the tumor microenvironment. While the clinical development of early broad-spectrum MMP inhibitors like this compound faced challenges, the concept of targeting MMPs to overcome radioresistance remains a compelling area for further investigation. Future studies with more selective MMP inhibitors in combination with modern radiotherapy techniques could unlock the full potential of this therapeutic strategy. This guide provides a foundational understanding for researchers looking to explore this synergistic approach in their own work.

Validating Batimastat's Mechanism: A Comparative Guide to its MMP-Specific Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Batimastat's performance against other matrix metalloproteinase (MMP) inhibitors, supported by experimental data. We delve into the specifics of its mechanism of action, focusing on the validation of its role in inhibiting particular MMPs and its subsequent impact on cellular signaling pathways.

This compound (BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2] Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis, making them a key target for therapeutic intervention.[1][2] This guide will compare this compound with its orally available analogue, Marimastat, and the broader-acting tetracycline antibiotic, Doxycycline, to validate the role of specific MMPs in this compound's mechanism of action.

Comparative Inhibitory Activity of MMP Inhibitors

The inhibitory potency of this compound and its alternatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of MMPs. The data presented below, collated from multiple studies, demonstrates the broad-spectrum yet potent activity of this compound and Marimastat, particularly against MMPs crucial for cancer progression.

MMP SubtypeThis compound IC50 (nM)Marimastat IC50 (nM)Doxycycline IC50 (µM)
MMP-1 (Collagenase-1)3[3]5[4]>400
MMP-2 (Gelatinase-A)4[3]6[4]56
MMP-3 (Stromelysin-1)20[3]115[4]32
MMP-7 (Matrilysin)6[3]13[4]28
MMP-9 (Gelatinase-B)4[3]3[4]-
MMP-14 (MT1-MMP)-9[4]-

Table 1: Comparative IC50 Values of this compound and Alternative MMP Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Marimastat, and Doxycycline against various MMP subtypes. Lower IC50 values indicate greater potency.

Experimental Protocols

Validating the inhibitory activity of compounds like this compound relies on robust experimental methodologies. Below are detailed protocols for two key assays used to determine MMP inhibition.

In Vitro MMP Inhibition Assay (Fluorometric)

This assay quantitatively measures the ability of an inhibitor to block the activity of a purified MMP enzyme against a synthetic, fluorogenic substrate.

Materials:

  • Purified active MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in Assay Buffer.

  • In the 96-well plate, add the diluted inhibitor solutions to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Add the purified MMP enzyme to all wells except the negative control.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 325/393 nm for a Mca/Dnp-FRET substrate) at 37°C for 30-60 minutes.

  • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples and to assess the inhibitory effect of compounds.

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gel containing 0.1% gelatin

  • Sample buffer (non-reducing)

  • Cell culture supernatant or tissue extract containing MMPs

  • Washing buffer (e.g., 2.5% Triton X-100 in assay buffer)

  • Incubation buffer (assay buffer)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Prepare protein samples (e.g., conditioned cell culture media) and mix with non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-denaturing conditions (i.e., without boiling and reducing agents).

  • After electrophoresis, remove the gel and wash it twice for 30 minutes each in washing buffer with gentle agitation to remove SDS and allow enzyme renaturation.

  • Incubate the gel in incubation buffer at 37°C for 12-24 hours. During this time, the gelatinases will digest the gelatin in the gel. To test an inhibitor, it can be included in the incubation buffer.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs. The intensity of the bands corresponds to the level of MMP activity.

Signaling Pathways and Experimental Workflows

The inhibition of MMPs by this compound has been shown to impact downstream cellular signaling pathways, notably the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and migration.[5][6][7][8]

Batimastat_Mechanism ECM ECM Components Integrin Integrins ECM->Integrin GF Growth Factors GFR Growth Factor Receptors GF->GFR MMPs MMP-1, -2, -3, -7, -9 MMPs->ECM Degradation MMPs->GF PI3K PI3K Integrin->PI3K Activation Ras Ras GFR->Ras Activation Akt Akt PI3K->Akt Activation Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Angiogenesis Angiogenesis Transcription->Angiogenesis This compound This compound This compound->MMPs Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Signaling Pathways cluster_outcome Outcome Assessment start Plate Cells (e.g., Hematopoietic or Smooth Muscle Cells) treatment Treat with this compound (e.g., 5 µM for 48h) start->treatment control Control (Vehicle Treatment) start->control lysis Cell Lysis treatment->lysis control->lysis western Western Blot for p-ERK1/2, p-Akt, Total ERK1/2, Total Akt lysis->western zymography Gelatin Zymography for MMP-2 & MMP-9 Activity lysis->zymography quantification Densitometric Quantification of Western Blots western->quantification interpretation Compare Phosphorylation Levels & MMP Activity between Treated and Control Groups zymography->interpretation quantification->interpretation

References

Batimastat: A Gold Standard Positive Control for In Vitro MMP Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and cancer research, the accurate assessment of matrix metalloproteinase (MMP) inhibition is critical. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM), a process fundamental to physiological and pathological processes, including tumor invasion and metastasis. Therefore, the identification of potent and specific MMP inhibitors is a key therapeutic strategy. To ensure the validity and reproducibility of in vitro MMP inhibition assays, the use of a reliable positive control is paramount. Batimastat (also known as BB-94) has long been established as a potent, broad-spectrum MMP inhibitor, making it an ideal candidate for this role.[1][2][3]

This guide provides a comprehensive comparison of this compound with other MMP inhibitors, supported by experimental data and detailed protocols, to assist researchers in selecting and utilizing it effectively as a positive control in their in vitro assays.

Performance Comparison of MMP Inhibitors

This compound's efficacy as a broad-spectrum MMP inhibitor is well-documented, with low nanomolar IC50 values against several key MMPs.[1][2][4] To provide a clear perspective on its performance, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other commonly used MMP inhibitors against a panel of MMPs.

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-9 (Gelatinase-B)
This compound (BB-94) 3 nM [1][4]4 nM [1][4]20 nM [1][4]6 nM [1][4]4 nM [1][4]
Marimastat (BB-2516)5 nM6 nM230 nM13 nM3 nM
Ilomastat (GM6001)1.5 nM1.1 nM1.9 nM3.7 nM (Ki)0.5 nM
Tanomastat (BAY 12-9566)>10,000 nM (Ki)11 nM (Ki)143 nM (Ki)-301 nM (Ki)

Note: Data is presented as IC50 values unless otherwise stated as Ki (inhibition constant). Values are compiled from various sources and may vary depending on assay conditions.

Experimental Protocols

A robust and reproducible in vitro MMP inhibition assay is essential for evaluating the potency of novel inhibitors. The following is a detailed protocol for a generic fluorescence resonance energy transfer (FRET)-based MMP assay, incorporating this compound as a positive control.

Preparation of Reagents
  • Assay Buffer: Prepare a suitable assay buffer, typically Tris-HCl based, containing CaCl2, ZnCl2, and a detergent like Brij-35. The optimal pH is generally between 7.0 and 8.0.

  • MMP Enzyme: Reconstitute the lyophilized active form of the desired MMP in assay buffer to a stock concentration. Aliquot and store at -80°C.

  • Fluorogenic Substrate: Dissolve a FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.

  • This compound Positive Control:

    • Prepare a 10 mM stock solution of this compound in DMSO.[1][2] this compound has a molecular weight of 477.64 g/mol .[1][2]

    • For a 10 mM stock, dissolve 4.78 mg of this compound in 1 mL of DMSO.

    • Further dilute this stock solution in assay buffer to create a range of working concentrations for generating a dose-response curve (e.g., from 1 nM to 10 µM).

  • Test Compounds: Prepare stock solutions of your test compounds in DMSO and dilute them similarly to this compound.

Assay Procedure (96-well plate format)
  • Enzyme Preparation: On the day of the experiment, thaw the MMP enzyme aliquot on ice and dilute it in cold assay buffer to the desired working concentration.

  • Plate Setup:

    • Blank wells: Add 50 µL of assay buffer and 50 µL of substrate working solution.

    • Negative Control (Enzyme activity without inhibitor): Add 50 µL of diluted MMP enzyme and 50 µL of assay buffer (with the same percentage of DMSO as the inhibitor wells).

    • Positive Control (this compound): Add 50 µL of diluted MMP enzyme and 50 µL of each this compound working concentration.

    • Test Compound wells: Add 50 µL of diluted MMP enzyme and 50 µL of each test compound working concentration.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the fluorogenic substrate working solution to all wells except the blank. The final volume in each well should be 150 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific FRET substrate (e.g., Ex/Em = 328/393 nm for the Mca/Dpa pair).

  • Data Acquisition: Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of MMP inhibition, the following diagrams have been generated using Graphviz.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Assay Buffer, MMP Enzyme, Fluorogenic Substrate Batimastat_prep Prepare this compound Stock (10 mM in DMSO) & Working Solutions Reagents->Batimastat_prep Test_Compound_prep Prepare Test Compound Stocks & Working Solutions Batimastat_prep->Test_Compound_prep Plate_Setup Set up Blank, Negative Control, Positive Control (this compound), and Test Compound wells Test_Compound_prep->Plate_Setup Preincubation Pre-incubate plate at 37°C for 30 min Plate_Setup->Preincubation Reaction_Start Add Fluorogenic Substrate to initiate reaction Preincubation->Reaction_Start Measurement Measure fluorescence kinetically in a plate reader Reaction_Start->Measurement Velocity_Calc Calculate Initial Reaction Velocity (V) Measurement->Velocity_Calc Inhibition_Calc Calculate % Inhibition vs. Negative Control Velocity_Calc->Inhibition_Calc IC50_Calc Plot Dose-Response Curve and determine IC50 Inhibition_Calc->IC50_Calc G cluster_cell Tumor Cell cluster_ecm Extracellular Matrix Growth_Factors Growth Factors / Cytokines Receptor Cell Surface Receptor Growth_Factors->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt, NF-κB) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors MMP_Gene MMP-2 / MMP-9 Gene Transcription Transcription_Factors->MMP_Gene proMMP pro-MMP-2 / pro-MMP-9 Synthesis MMP_Gene->proMMP Secreted_proMMP Secretion of pro-MMPs proMMP->Secreted_proMMP Active_MMP Active MMP-2 / MMP-9 Secreted_proMMP->Active_MMP Activation ECM_Degradation ECM Degradation (e.g., Collagen IV) Active_MMP->ECM_Degradation Invasion Tumor Cell Invasion & Metastasis ECM_Degradation->Invasion This compound This compound This compound->Active_MMP Inhibition G cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Activation Stimuli->IKK_Complex IkB_Phosphorylation IκBα Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation NFkB_Activation NF-κB (p50/p65) Translocation to Nucleus IkB_Phosphorylation->NFkB_Activation MMP_Transcription MMP Gene Transcription NFkB_Activation->MMP_Transcription MMP_Expression Increased MMP Expression MMP_Transcription->MMP_Expression

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Batimastat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of this responsibility. This document provides essential, step-by-step guidance for the safe disposal of Batimastat (BB-94), a potent broad-spectrum matrix metalloproteinase (MMP) inhibitor. Adherence to these procedures will minimize risk and ensure compliance with safety regulations.

This compound is a toxic compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that it is handled and disposed of with the utmost care.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. Handling should only be performed by personnel trained and familiar with the handling of potent active pharmaceutical ingredients[2].

Required Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact[2].

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a self-contained breathing apparatus should be worn[2][3].

Safe Handling Practices:

  • Avoid all direct contact with the skin, eyes, and clothing[1][3].

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation[1][3].

  • Do not eat, drink, or smoke in the area where this compound is being handled[1].

  • Wash hands thoroughly after handling the compound[1][3].

Spill Management

In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.

Spill Cleanup Procedure:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear the appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material, such as sand or vermiculite.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled container for hazardous waste.

  • Clean: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.

Disposal Procedures

The primary principle for the disposal of this compound is to avoid environmental release[1]. Due to its toxicity, it must be disposed of as hazardous waste.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Place all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and spill cleanup materials, into a clearly labeled, sealed container.

    • The container should be robust and leak-proof.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and "this compound."

    • Include the date of waste generation.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents[1].

    • Follow all institutional and local regulations for the storage of hazardous chemical waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

    • Never dispose of this compound down the drain or in the regular trash.

Chemical and Physical Properties of this compound

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C23H31N3O4S2[1][4][5]
Molecular Weight 477.64 g/mol [1][4]
Appearance Solid powder
Solubility Insoluble in water and ethanol; Soluble in DMSO[4][6][7]
Storage Temperature -20°C as a powder[1][6]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Batimastat_Disposal_Workflow cluster_handling Handling & Use cluster_spill_response Spill Response cluster_disposal Disposal start Start: Handling this compound ppe Wear Appropriate PPE: Gloves, Lab Coat, Eye Protection start->ppe handling Handle in a Well-Ventilated Area ppe->handling spill Spill Occurs handling->spill Check for spills waste_collection Collect all this compound waste in a sealed container handling->waste_collection Generate Waste no_spill No Spill contain_spill Contain and Absorb Spill spill->contain_spill Yes collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->waste_collection label_waste Label container: 'Hazardous Waste - this compound' waste_collection->label_waste store_waste Store in a designated secure area label_waste->store_waste dispose Dispose via approved hazardous waste contractor store_waste->dispose

A flowchart outlining the proper disposal procedure for this compound.

References

Personal protective equipment for handling Batimastat

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Batimastat

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (BB-94). As a potent, toxic, and pharmaceutically active ingredient, strict adherence to these procedural steps is essential to ensure personnel safety and prevent environmental contamination.[1] this compound is classified as a hazardous compound, being harmful if swallowed, a moderate to severe irritant to the skin and eyes, and very toxic to aquatic life with long-lasting effects.[1][2]

Hazard and Exposure Summary

Properly understanding the risks associated with this compound is the first step in safe handling. The following table summarizes its primary hazards.

Hazard TypeDescriptionGHS ClassificationPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[2]Acute Tox. 4P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[2]
Skin & Eye Irritation Moderate to severe irritant to the skin and eyes.[1]Skin Irrit. 2, Eye Irrit. 2AP264: Wash skin thoroughly after handling.[2][3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3]
Respiratory Hazard Avoid breathing dust, fumes, or aerosols.[3] May emit toxic fumes under fire conditions.[1]-P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[2]Aquatic Acute 1, Aquatic Chronic 1P273: Avoid release to the environment.[2] P391: Collect spillage.[2]
Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical to minimize exposure. All personnel must be trained on the correct procedures for donning and doffing PPE.

Task / ScenarioRequired Personal Protective Equipment
Routine Laboratory Handling (Weighing, preparing solutions in a ventilated enclosure)Gloves: Two pairs of chemotherapy-rated nitrile gloves.[4] Body: Lab coat with long sleeves and tight-fitting cuffs.[5] Eye/Face: ANSI-rated safety glasses with side shields or splash goggles.[5][6] Respiratory: Not required if handled within a certified chemical fume hood or other ventilated enclosure.
Accidental Spill Cleanup Gloves: Two pairs of industrial-thickness nitrile or rubber gloves.[7] Body: Liquid-tight protective gown with long sleeves.[5] Overshoes may be required for large spills.[5] Eye/Face: Chemical splash goggles and a face shield.[4][6] Respiratory: A minimum of an N95 or FFP3 respirator is required.[4][5] For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) should be used.[1]

Operational and Disposal Plans

Standard Handling Protocol

Handling of this compound should only be performed by personnel trained in the procedures for potent pharmaceutical ingredients.[1]

  • Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or powder containment hood to avoid dust and aerosol formation.[2]

  • Donning PPE: Before handling, put on all required PPE as specified in the table above for routine handling.

  • Weighing: If weighing the solid compound, do so on a tared weigh paper or boat within the ventilated enclosure to minimize contamination.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing or aerosolization.

  • Post-Handling: After use, wipe down the work surface with an appropriate deactivating agent (if available) or 70% ethanol.

  • Doffing PPE: Remove PPE carefully, avoiding contact with the contaminated exterior. Remove gloves last.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2][3]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Designate Handling Area (Fume Hood) B Assemble All Materials & Spill Kit A->B C Don Required PPE (Gloves, Gown, Goggles) B->C D Weigh this compound Solid C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Dispose of Contaminated Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Standard Operating Procedure for Handling this compound.
Accidental Spill Response Plan

In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.

  • Evacuate & Alert: Immediately alert others in the area. Evacuate the immediate vicinity of the spill.

  • Secure the Area: Cordon off the spill area to prevent entry.

  • Don PPE: Retrieve the spill kit and don the appropriate PPE for spill cleanup, including respiratory protection.[5]

  • Containment: For liquid spills, cover with an absorbent material from the spill kit. For powder spills, gently cover with damp paper towels to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials using a scoop or shovel and place them into a designated, labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a water rinse. Collect all cleaning materials as hazardous waste.

  • Dispose: Seal the hazardous waste container and dispose of it according to institutional and local regulations.[2][3]

  • Report: Report the incident to the laboratory supervisor and institutional safety office.

G A Spill Occurs B Alert Personnel & Evacuate Area A->B C Secure Spill Zone B->C D Don Spill Response PPE (Respirator, Gown, etc.) C->D E Contain Spill (Absorb Liquid / Cover Powder) D->E F Collect Contaminated Material into Hazardous Waste Bag E->F G Decontaminate Spill Area F->G H Dispose of All Waste as Hazardous G->H I Report Incident H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Batimastat
Reactant of Route 2
Reactant of Route 2
Batimastat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.